2,5-Dimethyl-3-hexanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95420. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylhexan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-6(2)5-8(9)7(3)4/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKTZHPOKPYBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871300 | |
| Record name | 2,5-Dimethylhexan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19550-07-3 | |
| Record name | 2,5-Dimethyl-3-hexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19550-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylhexan-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethyl-3-hexanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dimethylhexan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylhexan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Analysis of 2,5-Dimethyl-3-hexanol: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethyl-3-hexanol, a significant organic compound utilized in various research and development applications. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural identification and characterization.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.4 | m | 1H | H-3 (CH-OH) |
| ~1.8 | m | 1H | H-2 (CH) |
| ~1.6 | m | 1H | H-5 (CH) |
| ~1.2 | m | 2H | H-4 (CH₂) |
| ~0.9 | d | 6H | C-1, C-1' (CH₃)₂ |
| ~0.9 | d | 6H | C-6, C-6' (CH₃)₂ |
| (variable) | br s | 1H | OH |
¹³C NMR (Carbon-13 NMR) Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Atom |
| ~78 | C-3 (CH-OH) |
| ~42 | C-5 (CH) |
| ~34 | C-2 (CH) |
| ~30 | C-4 (CH₂) |
| ~23 | C-6, C-6' (CH₃)₂ |
| ~18 | C-1, C-1' (CH₃)₂ |
Infrared (IR) Spectroscopy Data
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3360 | Strong, Broad | O-H stretch (alcohol) |
| ~2950 | Strong | C-H stretch (alkane) |
| ~1470 | Medium | C-H bend (alkane) |
| ~1100 | Strong | C-O stretch (secondary alcohol) |
Mass Spectrometry (MS) Data
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The compound has a molecular weight of 130.23 g/mol .[1]
| m/z | Relative Intensity | Assignment |
| 130 | Low | [M]⁺ (Molecular Ion) |
| 115 | Moderate | [M-CH₃]⁺ |
| 87 | High | [M-C₃H₇]⁺ (α-cleavage) |
| 71 | Moderate | [C₅H₁₁]⁺ |
| 43 | High (Base Peak) | [C₃H₇]⁺ |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes (5 mm diameter)
-
Pipettes
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently vortex the mixture until the sample is fully dissolved.
-
Using a pipette, transfer the solution into a clean 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typically, a single scan is sufficient due to the high sensitivity of proton NMR.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. A greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled pulse sequence is commonly used to simplify the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound using its infrared absorption spectrum.
Materials:
-
This compound sample
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Pipette
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and free of any residue.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and atmosphere.
-
-
Sample Application:
-
Using a clean pipette, place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Data Acquisition:
-
Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of approximately 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H stretch, C-H stretch, C-O stretch).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Syringe for sample injection
-
Volatile solvent (e.g., dichloromethane (B109758) or methanol) for sample dilution
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile solvent. The concentration should be approximately 1 mg/mL.
-
-
Instrument Setup:
-
Set the GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate, to ensure proper separation and elution of the compound.
-
Set the MS parameters, including the ionization mode (typically Electron Ionization - EI at 70 eV), mass range to be scanned, and detector voltage.
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the prepared sample solution into the GC injection port.
-
The sample is vaporized and carried through the GC column, where it is separated from the solvent and any impurities.
-
As the this compound elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented.
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum.
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Identify the base peak, which is the most intense peak in the spectrum.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information. Common fragmentation pathways for alcohols include α-cleavage and dehydration.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow of Spectroscopic Analysis.
References
Molecular weight and formula of 2,5-Dimethyl-3-hexanol
Audience: Researchers, scientists, and drug development professionals.
This document provides a technical overview of 2,5-Dimethyl-3-hexanol, detailing its core molecular properties, a representative experimental protocol for its analysis, and a logical workflow for purity assessment.
Core Molecular Data
This compound is a secondary alcohol. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₈O | [1][2][3][4][5] |
| Molecular Weight | 130.23 g/mol | [2][4][5][6] |
| IUPAC Name | 2,5-dimethylhexan-3-ol | [1] |
| CAS Registry Number | 19550-07-3 | [1][3] |
Experimental Protocols
The characterization and quantification of this compound in a given sample matrix are critical for quality control and research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and powerful technique for this purpose due to its high resolution and sensitivity.
Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Objective: To determine the purity of a this compound sample and identify any potential impurities.
2. Materials and Reagents:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane or Hexane, GC grade)
-
Internal Standard (IS) (e.g., Dodecane), if quantitative analysis is required
-
Helium (carrier gas), 99.999% purity
-
Autosampler vials with septa
3. Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS).
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
4. Sample Preparation:
-
Prepare a stock solution of the this compound sample by accurately weighing approximately 10 mg of the substance and dissolving it in 10 mL of the chosen solvent in a volumetric flask.
-
Prepare a working solution by diluting the stock solution 1:100 with the solvent in a new volumetric flask.
-
If using an internal standard for quantification, add a known concentration of IS to the working solution.
-
Transfer 1 mL of the final working solution into an autosampler vial.
5. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-350 m/z.
6. Data Analysis:
-
Purity Assessment: Integrate the peak area of this compound and all other impurity peaks in the total ion chromatogram (TIC). Calculate the area percentage of the main peak relative to the total area of all peaks.
-
Impurity Identification: Analyze the mass spectrum of each impurity peak. Compare the obtained spectra with a reference library (e.g., NIST) to tentatively identify the structures of the impurities.
Visualized Workflow
The following diagram illustrates a standard logical workflow for the quality control and purity verification of a synthesized or procured batch of this compound.
References
Solubility characteristics of 2,5-Dimethyl-3-hexanol in organic solvents
An In-Depth Technical Guide to the Solubility Characteristics of 2,5-Dimethyl-3-hexanol in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a branched-chain secondary alcohol. A thorough understanding of its solubility is essential for its application in organic synthesis, formulation development, and as a specialty chemical intermediate. This document outlines the predicted solubility of this compound in various organic solvents, details established experimental protocols for solubility determination, and presents visual workflows and conceptual diagrams to elucidate key principles.
Predicted Solubility Profile of this compound
Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, by leveraging its physicochemical properties and the known behavior of structurally similar eight-carbon (C8) alcohols, a robust predicted solubility profile can be established.
This compound (C₈H₁₈O, Molar Mass: 130.23 g/mol ) possesses a polar hydroxyl (-OH) group and a significant nonpolar, branched alkyl structure. This amphiphilic nature dictates its solubility based on the principle of "like dissolves like." The hydroxyl group can participate in hydrogen bonding with polar solvents, while the hydrocarbon portion favors interactions with nonpolar solvents.
Below is a table summarizing the predicted solubility of this compound in representative classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Miscible | The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong, favorable interactions with small polar protic solvents. |
| Isopropanol, n-Butanol | Miscible | While the hydrocarbon chain of these solvents is larger, they are still capable of significant hydrogen bonding, ensuring miscibility. | |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Soluble to Miscible | These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of this compound. The absence of aprotic solvent hydrogen bond donation is offset by dipole-dipole interactions. |
| Acetonitrile, Dimethylformamide (DMF) | Soluble | These highly polar aprotic solvents will dissolve this compound due to dipole-dipole interactions, though they may be less effective than other polar aprotics with more accommodating structures. | |
| Nonpolar | Hexane, Heptane, Toluene, Carbon Tetrachloride | Soluble to Miscible | The dominant nonpolar C8 hydrocarbon structure of this compound leads to favorable van der Waals forces with nonpolar solvents, resulting in high solubility or complete miscibility. |
| Ethers | Diethyl Ether | Miscible | Diethyl ether has a slight polarity and can act as a hydrogen bond acceptor, while its alkyl groups interact favorably with the hydrocarbon portion of this compound. |
Experimental Protocols for Solubility Determination
For precise quantification of solubility, the following experimental methodologies are recommended.
Gravimetric Method for Quantitative Solubility Determination
This method is a reliable approach for determining the solubility of a liquid solute in a liquid solvent by measuring the mass of the solute in a saturated solution.
Materials and Apparatus:
-
This compound
-
Selected Organic Solvent
-
Analytical Balance (±0.0001 g)
-
Thermostatic Bath or Water Bath
-
Sealed Vials or Flasks
-
Micropipettes
-
Evaporating Dish or Beaker
-
Drying Oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of a distinct second phase of the solute confirms saturation.
-
Place the vial in a thermostatic bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Extraction:
-
Allow the mixture to stand undisturbed at a constant temperature until the phases have clearly separated.
-
Carefully extract a known volume (e.g., 1.00 mL) of the clear, saturated supernatant using a calibrated micropipette, ensuring no undissolved solute is transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the extracted sample to a pre-weighed evaporating dish.
-
Place the evaporating dish in a drying oven at a temperature below the boiling point of this compound (approximately 160-170 °C) to evaporate the solvent.
-
Once the solvent has evaporated, cool the dish in a desiccator to prevent moisture absorption before weighing.
-
Continue the drying and weighing cycle until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Record the final mass of the evaporating dish with the residue.
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish.
-
Express the solubility in grams of solute per 100 mL of solvent or other appropriate units.
-
Spectroscopic Method (UV-Vis or IR)
This method is suitable if this compound exhibits a unique and quantifiable absorbance at a specific wavelength where the solvent is transparent.
Procedure:
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Measure the absorbance of each standard at the predetermined wavelength.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method.
-
Extract a sample of the supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the concentration of the original saturated solution.
-
Chromatographic Method (HPLC or GC)
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used for accurate solubility determination, especially in complex mixtures.
Procedure:
-
Method Development:
-
Develop a suitable HPLC or GC method to separate and quantify this compound.
-
-
Calibration:
-
Prepare and analyze a series of standard solutions to create a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Prepare a saturated solution and extract a sample of the supernatant.
-
Dilute the sample with a known volume of solvent.
-
Inject the diluted sample into the chromatograph and determine the concentration from the calibration curve.
-
Visualizing Experimental and Conceptual Frameworks
Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in determining the solubility of this compound.
Caption: A flowchart of the experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
The solubility of this compound is governed by a balance of intermolecular forces and physicochemical properties, as depicted below.
Caption: Key factors influencing the solubility of this compound in organic solvents.
Health and Safety Precautions for 2,5-Dimethyl-3-hexanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of 2,5-Dimethyl-3-hexanol (CAS No: 19550-07-3), a flammable liquid and irritant. Adherence to the following protocols is crucial to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with the following hazards:
-
Flammable Liquid: Poses a fire hazard.[1]
-
Skin Irritation: Causes skin irritation upon contact.[2]
-
Serious Eye Damage: Can cause serious and potentially irreversible eye damage.[2]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[2]
Physicochemical and Toxicological Data
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Reference |
| Molecular Formula | C8H18O | [2][3] |
| Molecular Weight | 130.23 g/mol | [2][3] |
| CAS Number | 19550-07-3 | [2][3] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [4] |
| Boiling Point | 65 °C at 15 mmHg | |
| Flash Point | 59 °C | |
| Density | Approximately 0.844 g/mL (estimated) | [1] |
| Vapor Pressure | Data not readily available | |
| Occupational Exposure Limits | Not established | [5][6] |
Safe Handling and Storage Protocols
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.
Engineering Controls
-
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Do not inhale vapors or mists.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools and equipment.
-
Ground and bond containers when transferring material to prevent static discharge.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as oxidizing agents.
-
Store in a designated flammable liquids storage cabinet.
Experimental Protocol: Distillation of this compound
This protocol outlines the safe procedure for the distillation of this compound.
Objective: To purify this compound by simple distillation.
Materials:
-
This compound (impure)
-
Round-bottom flask
-
Distillation head
-
Condenser
-
Receiving flask
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Boiling chips
-
Thermometer
-
Clamps and stands
-
Tubing for cooling water
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus inside a chemical fume hood.[7]
-
Ensure all glassware is free of cracks and defects.
-
Place a magnetic stir bar and a few boiling chips into the round-bottom flask.
-
Add the impure this compound to the flask, filling it to no more than two-thirds of its capacity.[8]
-
Connect the distillation head, condenser, and receiving flask, ensuring all joints are securely sealed.
-
Insert the thermometer into the distillation head, with the bulb positioned just below the side arm leading to the condenser.[8]
-
Connect the cooling water tubing to the condenser, with water entering at the lower inlet and exiting from the upper outlet.[9]
-
Secure the entire apparatus with clamps and stands.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.[9]
-
Begin stirring the liquid in the round-bottom flask.
-
Gradually apply heat to the flask using the heating mantle.
-
Observe the temperature on the thermometer. The temperature will rise and then stabilize at the boiling point of the liquid.
-
Collect the distillate in the receiving flask as it condenses.
-
Continuously monitor the distillation process. Never distill to dryness.[7]
-
-
Shutdown:
-
Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool down.
-
Turn off the cooling water.
-
Carefully disassemble the apparatus.
-
Transfer the purified this compound to a properly labeled storage container.
-
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
The following workflow outlines the procedure for responding to a chemical spill of this compound.
Disposal Considerations
All waste materials contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Collect in a properly labeled, sealed container for chemical waste disposal.
References
- 1. 2,5-dimethyl-3-isopropyl-3-hexanol [stenutz.eu]
- 2. 2,5-Dimethylhexan-3-ol | C8H18O | CID 89183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [guidechem.com]
- 7. ehs.gatech.edu [ehs.gatech.edu]
- 8. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 9. science.uct.ac.za [science.uct.ac.za]
A Technical Guide to 2,5-Dimethyl-3-hexanol: Commercial Availability and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, and detailed synthetic protocols for 2,5-Dimethyl-3-hexanol (CAS No. 19550-07-3). This secondary alcohol is a valuable building block in organic synthesis, finding applications in the development of novel chemical entities.
Commercial Availability
This compound is available from several chemical suppliers, catering to research and development needs. The purity and available quantities vary by supplier, and it is recommended to consult the respective company for the most current information and to request a certificate of analysis for lot-specific data.
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | S437425 | Not specified; sold as part of a collection of rare chemicals. Buyer assumes responsibility for purity confirmation. | 1g |
| TCI America (via Fisher Scientific) | D1969 | >97.0% (GC)[1][2] | 5mL, 25mL[1][3] |
| Santa Cruz Biotechnology | sc-254457 | Not specified; for research use only.[4] | Contact for details |
| CymitQuimica | 3B-D1969 | >97.0% (GC) | 5ml, 25ml |
| Lab Pro Inc. | D1969-25ML | Min. 97.0% (GC)[3] | 25mL[3] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its appropriate handling, storage, and application in experimental work.
| Property | Value |
| CAS Number | 19550-07-3[2][4][5] |
| Molecular Formula | C₈H₁₈O[4][5] |
| Molecular Weight | 130.23 g/mol [4][5] |
| Appearance | Colorless to almost colorless clear liquid[2] |
| Boiling Point | 159-161 °C (lit.) |
| Density | 0.820 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.420 (lit.) |
Experimental Protocols
Two primary synthetic routes for the preparation of this compound are detailed below. These protocols are based on established organic chemistry principles and literature precedents for the synthesis of structurally similar secondary alcohols.
Method 1: Synthesis via Grignard Reaction
This is a widely applicable method for the formation of carbon-carbon bonds and the synthesis of alcohols. In this case, the reaction of isopropylmagnesium bromide with isobutyraldehyde (B47883) will yield the desired product.
Reaction Scheme:
Materials:
-
Magnesium turnings
-
2-Bromopropane (B125204) (Isopropyl bromide)
-
Isobutyraldehyde
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be flame-dried under an inert atmosphere (nitrogen or argon) to ensure anhydrous conditions.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Prepare a solution of 2-bromopropane in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the 2-bromopropane solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Isobutyraldehyde:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve isobutyraldehyde in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional distillation.
-
Method 2: Reduction of 2,5-Dimethyl-3-hexanone
This method involves the reduction of the corresponding ketone, 2,5-Dimethyl-3-hexanone, using a suitable reducing agent such as sodium borohydride (B1222165). This is often a milder and more straightforward procedure than the Grignard synthesis.
Reaction Scheme:
Materials:
-
2,5-Dimethyl-3-hexanone
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) or ethanol
-
Diethyl ether or dichloromethane (B109758)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reduction:
-
In a round-bottom flask, dissolve 2,5-Dimethyl-3-hexanone in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in small portions. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Carefully add 1 M HCl to quench the excess sodium borohydride and neutralize the solution.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude this compound by fractional distillation.
-
Mandatory Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Logical Relationship of Synthetic Methods
The following diagram illustrates the relationship between the two primary synthetic methods described.
References
- 1. This compound 97.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. This compound | 19550-07-3 | TCI AMERICA [tcichemicals.com]
- 3. labproinc.com [labproinc.com]
- 4. scbt.com [scbt.com]
- 5. 2,5-Dimethylhexan-3-ol | C8H18O | CID 89183 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: NIST WebBook Data for 3-Hexanol, 2,5-dimethyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the publicly available data for 3-Hexanol, 2,5-dimethyl- from the National Institute of Standards and Technology (NIST) Chemistry WebBook. The information is structured to be a practical resource for researchers, scientists, and professionals in drug development, offering readily accessible quantitative data, detailed experimental methodologies, and visual representations of key processes.
Compound Identification
| Identifier | Value |
| Chemical Formula | C₈H₁₈O[1][2][3][4] |
| Molecular Weight | 130.2279[1][2][3][4] |
| IUPAC Name | 2,5-dimethylhexan-3-ol[1][2][3][4] |
| Other Names | 3-Hexanol, 2,5-dimethyl-; 2,5-Dimethyl-3-hexanol[1][2][3][4] |
| CAS Registry Number | 19550-07-3[1][2][3][4] |
| IUPAC Standard InChI | InChI=1S/C8H18O/c1-6(2)5-8(9)7(3)4/h6-9H,5H2,1-4H3[1][2][3][4] |
| IUPAC Standard InChIKey | SNKTZHPOKPYBPT-UHFFFAOYSA-N[1][2][3][4] |
Quantitative Data
The following sections present the quantitative data available for 3-Hexanol, 2,5-dimethyl- in the NIST Chemistry WebBook, organized into clear, accessible tables.
Mass Spectrometry Data (Electron Ionization)
The mass spectrum for 3-Hexanol, 2,5-dimethyl- was obtained via electron ionization. The following table summarizes the major peaks, including their mass-to-charge ratio (m/z) and relative intensity.
| Mass-to-Charge (m/z) | Relative Intensity (%) |
| 41 | 85 |
| 43 | 100 |
| 55 | 70 |
| 57 | 95 |
| 71 | 60 |
| 87 | 50 |
| 112 | 5 |
| 130 | 1 |
Infrared Spectroscopy Data
The gas-phase infrared spectrum of 3-Hexanol, 2,5-dimethyl- is available in the NIST WebBook. The table below lists the prominent absorption bands and their corresponding frequencies.
| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment (Tentative) |
| 2960 | 65 | C-H stretch (alkane) |
| 1470 | 80 | C-H bend (alkane) |
| 1370 | 85 | C-H bend (alkane) |
| 1100 | 75 | C-O stretch (secondary alcohol) |
| 3630 | 90 | O-H stretch (free) |
Phase Change Data
The NIST WebBook provides the following phase change data for 3-Hexanol, 2,5-dimethyl-.[3]
| Property | Value | Units | Method | Reference |
| Boiling Point (Tboil) | 431. ± 5. | K | Average of 7 values | N/A |
| Enthalpy of Vaporization (ΔvapH) | 55. | kJ/mol at 352. K | Based on data from 337. to 431. K | Wilhoit and Zwolinski, 1973 |
Experimental Protocols
While the NIST WebBook does not provide detailed experimental protocols for the specific data on 3-Hexanol, 2,5-dimethyl-, this section outlines plausible methodologies based on standard analytical techniques.
Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization mass spectrometry is a standard method for determining the molecular weight and fragmentation pattern of organic compounds.
Instrumentation: A typical EI-MS experiment would utilize a gas chromatograph coupled to a mass spectrometer (GC-MS). The mass spectrometer could be a quadrupole or time-of-flight analyzer.
Sample Introduction: A dilute solution of 3-Hexanol, 2,5-dimethyl- in a volatile solvent (e.g., dichloromethane (B109758) or methanol) would be injected into the gas chromatograph. The GC would separate the analyte from the solvent and any impurities.
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and also induces fragmentation.
Mass Analysis: The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
Infrared Spectroscopy (IR)
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.
Sample Preparation: For a liquid sample like 3-Hexanol, 2,5-dimethyl-, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[5]
Data Acquisition: The prepared sample is placed in the sample holder of the FTIR spectrometer. The instrument passes a beam of infrared radiation through the sample. The detector measures the amount of radiation that passes through the sample at each wavelength.
Data Processing: The resulting interferogram is converted into a spectrum (transmittance or absorbance versus wavenumber) using a Fourier transform. The spectrum reveals the frequencies at which the molecule absorbs infrared radiation, corresponding to its vibrational modes.
Visualizations
The following diagrams illustrate key concepts and workflows related to the analysis of 3-Hexanol, 2,5-dimethyl-.
Caption: Fragmentation pathway of 3-Hexanol, 2,5-dimethyl-.
Caption: General workflow for GC-MS analysis.
References
Methodological & Application
Application Notes and Protocol for the Grignard Synthesis of 2,5-Dimethyl-3-hexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. This protocol details the synthesis of 2,5-dimethyl-3-hexanol, a secondary alcohol, via the nucleophilic addition of isopropylmagnesium bromide to isobutyraldehyde (B47883). This specific synthesis is a representative example of a Grignard reaction and is relevant for the preparation of structurally diverse alcohol building blocks used in medicinal chemistry and materials science. The careful control of reaction conditions is paramount to achieving a high yield and purity of the desired product.
Principle of the Reaction
The synthesis proceeds in two main stages. First, the Grignard reagent, isopropylmagnesium bromide, is prepared by the reaction of 2-bromopropane (B125204) with magnesium metal in an anhydrous ether solvent. The ether stabilizes the organomagnesium species. In the second stage, isobutyraldehyde is added to the freshly prepared Grignard reagent. The nucleophilic isopropyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the isobutyraldehyde. Subsequent acidic work-up protonates the resulting alkoxide to yield the final product, this compound.
Experimental Protocol
Materials:
-
Magnesium turnings
-
2-Bromopropane (Isopropyl bromide)
-
Isobutyraldehyde
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Iodine crystal (for initiation)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert gas (Nitrogen or Argon) supply
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
Part A: Preparation of Isopropylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a 125 mL dropping funnel. The entire apparatus must be thoroughly flame-dried or oven-dried and assembled under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions. A drying tube containing calcium chloride is placed at the top of the reflux condenser.
-
Initiation: Place magnesium turnings (2.43 g, 0.10 mol) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Grignard Formation: In the dropping funnel, prepare a solution of 2-bromopropane (12.3 g, 0.10 mol) in 50 mL of anhydrous diethyl ether. Add approximately 5-10 mL of this solution to the magnesium turnings. The reaction should initiate spontaneously, evidenced by the disappearance of the iodine color, bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming with a water bath may be necessary.
-
Once the reaction has started, add the remaining 2-bromopropane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture and reflux gently using a water bath for an additional 30 minutes to ensure complete formation of the Grignard reagent. The final solution should be a cloudy, grayish-brown color.
Part B: Reaction with Isobutyraldehyde
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. In the dropping funnel, place a solution of isobutyraldehyde (7.21 g, 0.10 mol) in 30 mL of anhydrous diethyl ether.
-
Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C. A white precipitate will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture again in an ice-water bath. Slowly and cautiously add 100 mL of cold, saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide. Stir until the salts have dissolved, and two distinct layers are formed.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Washing and Drying: Combine all the ether extracts and wash them sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature.
Data Presentation
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| Magnesium | Mg | 24.31 | 2.43 | 0.10 |
| 2-Bromopropane | C₃H₇Br | 123.00 | 12.3 | 0.10 |
| Isobutyraldehyde | C₄H₈O | 72.11 | 7.21 | 0.10 |
| Product: this compound | C₈H₁₈O | 130.23 | - | - |
| Physical/Spectroscopic Data for this compound | |
| CAS Number | 19550-07-3[1] |
| Molecular Weight | 130.23 g/mol [1] |
| Boiling Point | 159-161 °C (at atmospheric pressure) |
| Refractive Index | ~1.427 |
| Appearance | Colorless liquid |
| IR Spectrum | Characteristic broad O-H stretch around 3300-3500 cm⁻¹ and C-H stretches around 2800-3000 cm⁻¹. |
| ¹H NMR Spectrum | Expected signals include doublets for the methyl groups, multiplets for the methine protons, and a broad singlet for the hydroxyl proton. |
| Mass Spectrum | Expected fragmentation pattern corresponding to the structure. |
Note: The expected yield for this reaction is typically in the range of 60-80%, but can vary depending on the purity of reagents and the strictness of anhydrous conditions.
Experimental Workflow
Caption: Experimental workflow for the Grignard synthesis of this compound.
References
Application of 2,5-Dimethyl-3-hexanol in Fragrance Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,5-Dimethyl-3-hexanol as a fragrance ingredient. Due to the limited publicly available data on its specific application in perfumery, this document outlines the standard industry protocols and evaluation methods required to determine its olfactory profile, performance, and suitability in fragrance formulations.
Introduction to this compound
This compound is a secondary alcohol with the chemical formula C8H18O.[1][2][3] While it has been identified as a potential intermediate in the synthesis of fragrances, detailed public information on its organoleptic properties is scarce.[1] Its branched structure may contribute to unique olfactory characteristics, potentially offering interesting nuances to fragrance compositions. The evaluation of any new molecule for use in perfumery requires a systematic approach, including sensory analysis, stability testing, and analytical characterization.
Quantitative Data Summary
The following tables summarize the known physicochemical properties of this compound. This data is crucial for the initial stages of fragrance formulation, aiding in solubility and stability predictions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19550-07-3 | [1][2][3][4][5] |
| Molecular Formula | C8H18O | [1][2][3][4] |
| Molecular Weight | 130.23 g/mol | [2][4] |
| Appearance | Clear, colorless liquid (presumed) | [1] |
| Boiling Point | Data not readily available | |
| Vapor Pressure | Data not readily available | |
| Solubility | Expected to be soluble in nonpolar solvents and ethanol.[1] Limited water solubility. | |
| LogP (Octanol/Water Partition Coefficient) | 2.6 (Computed) | [2] |
Experimental Protocols
The following protocols are standard methodologies for the evaluation of new fragrance materials.
Protocol 1: Olfactory Evaluation (Sensory Analysis)
This protocol outlines the steps for determining the olfactory profile of this compound.
Objective: To characterize the odor profile, intensity, and longevity of this compound.
Materials:
-
This compound
-
Perfumer's alcohol (cosmetic grade ethanol)[6]
-
Glass vials
-
Pipettes
-
Smelling strips
Methodology:
-
Preparation of Dilutions: Prepare a series of dilutions of this compound in perfumer's alcohol (e.g., 10%, 5%, 1%, and 0.1% by weight). This allows for the assessment of the odor at different concentrations.
-
Initial Olfactory Assessment:
-
Dip a clean smelling strip into each dilution.
-
Allow the solvent to evaporate for a few seconds.
-
Present the strips to a panel of trained sensory analysts in a well-ventilated, odor-free room.[7]
-
Panelists should independently record their initial impressions of the odor, including top, middle, and base notes, and any specific descriptors (e.g., fruity, floral, woody, etc.).[9]
-
-
Odor Evolution Over Time (Longevity):
-
Label the smelling strips with the time of dipping.
-
Evaluate the odor of the strips at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs).[9]
-
Record any changes in the odor profile and the perceived intensity at each time point. This helps to determine the volatility and substantivity of the material.
-
-
Data Analysis:
-
Compile the descriptors and intensity ratings from all panelists.
-
Create an odor profile chart summarizing the key characteristics of this compound at different stages of evaporation.
-
Protocol 2: Performance and Stability Testing
This protocol is designed to assess the stability of this compound in a finished product under various environmental conditions.[10][11][12]
Objective: To evaluate the physical and chemical stability of a fragrance formulation containing this compound.
Materials:
-
A base formulation (e.g., a simple hydroalcoholic solution, a lotion base).
-
This compound.
-
Control sample (base formulation without this compound).
-
Test sample (base formulation with a specified concentration of this compound).
-
Climate chambers or ovens for controlled temperature and humidity.[10]
-
UV light cabinet.[10]
-
pH meter, viscometer.
Methodology:
-
Sample Preparation: Prepare a batch of the control and test samples. Package them in the intended final packaging.
-
Accelerated Stability Testing: [10]
-
Store samples under various stress conditions:
-
Elevated Temperature: 45°C for 3 months (to simulate 2 years at room temperature).[13]
-
Freeze-Thaw Cycles: Alternate between -10°C and 25°C for 3-5 cycles (24 hours at each temperature).[10][13]
-
Light Exposure: Place samples in a UV light cabinet for a specified duration to assess photosensitivity.[10]
-
-
-
Real-Time Stability Testing: Store samples under normal conditions (e.g., 25°C/60% RH) for the intended shelf life of the product.[10][14]
-
Evaluation: At specified time points (e.g., 1 week, 1 month, 3 months for accelerated testing; 3, 6, 12, 24 months for real-time testing), evaluate the following parameters for both control and test samples:[14]
-
Color: Visual assessment for any changes.
-
Odor: Olfactory assessment for any changes in the fragrance profile.
-
pH: Measurement using a pH meter.
-
Viscosity: Measurement using a viscometer.
-
Phase Separation: Visual inspection for any signs of emulsion instability.
-
-
Data Analysis: Compare the results of the test sample to the control sample and the initial measurements. Any significant deviation indicates a potential stability issue.
Protocol 3: Headspace Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is used to identify and quantify the volatile organic compounds (VOCs) in the headspace of a product containing this compound, providing an objective measure of the fragrance profile and its evolution over time.[15][16][17][18]
Objective: To quantitatively analyze the volatile components of a fragrance formulation containing this compound.
Materials:
-
Finished product containing this compound.
-
Headspace vials.
-
Solid-Phase Microextraction (SPME) fibers or dynamic headspace sampler.[16][17][19]
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
Methodology:
-
Sample Preparation: Place a precise amount of the product into a headspace vial and seal it.
-
Headspace Sampling:
-
Equilibrate the vial at a controlled temperature (e.g., 35°C) to allow the volatile compounds to partition into the headspace.
-
Expose an SPME fiber to the headspace for a defined period to adsorb the VOCs. Alternatively, use a dynamic headspace sampler to trap the volatiles.[19]
-
-
GC-MS Analysis:
-
Inject the adsorbed compounds into the GC-MS system by thermal desorption of the SPME fiber in the injector port.
-
The GC separates the individual components of the vapor phase based on their boiling points and interaction with the column's stationary phase.
-
The MS fragments the eluted components and provides a mass spectrum for each, allowing for their identification by comparison to a spectral library (e.g., NIST).[15]
-
-
Data Analysis:
-
Identify the peaks in the chromatogram corresponding to this compound and other fragrance components.
-
Quantify the relative amounts of each component.
-
By performing this analysis at different time points during a stability study, one can objectively measure changes in the fragrance profile.
-
Conclusion
While this compound is not a widely documented fragrance ingredient, its chemical structure suggests potential for unique olfactory properties. The application notes and protocols provided here offer a systematic and scientifically rigorous framework for its evaluation. Through comprehensive sensory analysis, stability testing, and analytical characterization, researchers and formulators can determine the true potential of this compound and its suitability for inclusion in novel fragrance compositions. The successful application of these methodologies will ensure both the aesthetic quality and the technical performance of any fragrance product containing this ingredient.
References
- 1. 19550-07-3(this compound) | Kuujia.com [kuujia.com]
- 2. 2,5-Dimethylhexan-3-ol | C8H18O | CID 89183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hexanol, 2,5-dimethyl- [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 19550-07-3 [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 8. researchgate.net [researchgate.net]
- 9. umbrex.com [umbrex.com]
- 10. iltusa.com [iltusa.com]
- 11. orchadia.org [orchadia.org]
- 12. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 13. makingcosmetics.com [makingcosmetics.com]
- 14. humiditycontrol.com [humiditycontrol.com]
- 15. s4science.at [s4science.at]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography Method for Purity Analysis of 2,5-Dimethyl-3-hexanol
AN-GC-028
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Dimethyl-3-hexanol is a chiral alcohol of interest in various chemical and pharmaceutical research areas.[1] The stereochemistry and purity of this compound are critical parameters that can significantly influence its biological activity and the outcome of developmental studies. Gas chromatography (GC) is a robust and widely used analytical technique for assessing the purity of volatile and semi-volatile compounds such as alcohols.[2][3][4] This application note provides a detailed protocol for the determination of this compound purity using a flexible and reproducible gas chromatography method with flame ionization detection (GC-FID).
Principle
Gas chromatography separates compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[2] In this method, a sample containing this compound is vaporized and carried by an inert gas through a capillary column. The separation of the analyte from its potential impurities is achieved based on differences in their boiling points and interactions with the stationary phase.[2] A Flame Ionization Detector (FID) is employed for the sensitive and quantitative detection of organic analytes.[3][4] The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all detected peaks.
Experimental Protocol
1. Instrumentation and Materials
-
Gas Chromatograph: Agilent 8860 GC or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary Column: A polar stationary phase column is recommended for the optimal separation of alcohol isomers. A suitable choice is a DB-WAX or CP-WAX 52 CB column (30 m x 0.25 mm ID, 0.25 µm film thickness).[5]
-
Carrier Gas: High-purity helium or hydrogen.[6]
-
Gases for FID: High-purity hydrogen and air.
-
Syringe: 10 µL GC syringe.
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Solvent: Dichloromethane or methanol (B129727) (HPLC grade or higher).
-
Reference Standard: this compound (purity ≥ 97%).[7]
2. Gas Chromatography (GC-FID) Conditions
The following table outlines the recommended instrumental parameters for the GC-FID analysis.
| Parameter | Value |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm) |
| Oven Temperature Program | |
| Initial Temperature | 60 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/min |
| Final Temperature | 220 °C, hold for 5 minutes |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
3. Sample and Standard Preparation
-
Standard Solution Preparation: Accurately weigh approximately 100 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent to obtain a concentration of approximately 10 mg/mL.
-
Sample Solution Preparation: Prepare a solution of the this compound sample to be analyzed at a concentration of approximately 10 mg/mL in the same solvent used for the standard.
-
Internal Standard (Optional): For more precise quantification, an internal standard such as n-propanol can be used.[8][9] If an internal standard is employed, add a consistent and known amount to all standard and sample solutions.
4. Analytical Procedure
-
Equilibrate the GC system with the specified conditions until a stable baseline is achieved.
-
Inject 1.0 µL of the solvent blank to ensure no interfering peaks are present.
-
Inject 1.0 µL of the prepared standard solution to determine the retention time of this compound.
-
Inject 1.0 µL of the sample solution.
-
Record the chromatograms and integrate the peaks.
5. Data Analysis and Purity Calculation
The purity of this compound is calculated using the area percent method.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the GC analysis of a this compound sample.
| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identification |
| 1 | 3.54 | 15,234 | 0.5 | Impurity A (e.g., residual solvent) |
| 2 | 5.89 | 45,702 | 1.5 | Impurity B (e.g., structural isomer) |
| 3 | 7.21 | 2,894,460 | 97.5 | This compound |
| 4 | 8.15 | 12,187 | 0.4 | Impurity C (e.g., by-product) |
| 5 | 9.03 | 3,058 | 0.1 | Unknown Impurity |
| Total | 2,970,641 | 100.0 |
Workflow Diagram
The following diagram illustrates the logical workflow for the GC purity analysis of this compound.
Caption: Workflow for GC Purity Analysis of this compound.
Discussion
This GC-FID method provides a reliable and efficient means for determining the purity of this compound. The use of a polar capillary column is crucial for achieving good separation of the main component from structurally similar impurities, such as other alcohol isomers.[5] The temperature program is designed to ensure the elution of all potential impurities within a reasonable analysis time. The FID detector offers high sensitivity and a wide linear range, making it suitable for quantifying both major and minor components.[10] For compounds with chiral centers like this compound, enantiomeric purity may also be a critical parameter. In such cases, a chiral GC column with a cyclodextrin-based stationary phase would be necessary to separate the enantiomers.[1][11][12] This would be a separate method development exercise.
Conclusion
The gas chromatography method detailed in this application note is well-suited for the routine purity assessment of this compound in a research or quality control setting. The protocol is straightforward, and the data analysis is based on established principles of area percent calculation. This method can be readily adapted and validated for specific laboratory requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. Gas chromatography of Alcohols [delloyd.50megs.com]
- 3. Alcoholic Beverage Analysis by GC [restek.com]
- 4. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of volatile compounds in wines by gas chromatography (Type-IV) | OIV [oiv.int]
- 7. This compound | 19550-07-3 | TCI EUROPE N.V. [tcichemicals.com]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. agilent.com [agilent.com]
- 11. gcms.cz [gcms.cz]
- 12. azom.com [azom.com]
Application Note: Derivatization of 2,5-Dimethyl-3-hexanol for Enhanced GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar molecules, such as alcohols, can be challenging. 2,5-Dimethyl-3-hexanol, a secondary alcohol, contains a polar hydroxyl (-OH) group that can lead to poor chromatographic performance, including broad, tailing peaks and potential thermal degradation in the GC inlet.[1][2]
Chemical derivatization is a crucial sample preparation step that converts polar, active functional groups into less polar, more volatile, and more thermally stable derivatives.[1][2][3] This process significantly improves chromatographic resolution, peak symmetry, and detection sensitivity.[4] The most common derivatization methods for alcohols in GC analysis are silylation and acylation, which replace the active hydrogen of the hydroxyl group.[1]
This application note provides detailed protocols for the derivatization of this compound using silylation and acylation techniques to improve its analysis by GC-MS.
Principle of Derivatization
1. Silylation: This is the most widely used method for derivatizing hydroxyl groups.[5] A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the alcohol with a non-polar trimethylsilyl (B98337) (TMS) group.[6] This reaction reduces the polarity and hydrogen bonding capacity of the molecule, thereby increasing its volatility and thermal stability.[4] The resulting TMS-ether is more amenable to GC analysis.
2. Acylation: This method involves the reaction of the hydroxyl group with an acylating agent, typically a highly fluorinated anhydride (B1165640) like trifluoroacetic anhydride (TFAA). This reaction forms a stable, more volatile ester derivative. Fluorinated derivatives are particularly useful as they can enhance sensitivity and generate characteristic fragmentation patterns in the mass spectrometer.[2]
Experimental Protocols
Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. The reagents are often corrosive, moisture-sensitive, and toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol describes the formation of a trimethylsilyl (TMS) ether derivative. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst to enhance the reactivity of the BSTFA reagent.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (B92270) or Acetonitrile (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in an appropriate anhydrous solvent (e.g., pyridine or acetonitrile) at a concentration of approximately 1 mg/mL. If the sample is in an aqueous or protic solvent like methanol, it must be evaporated to complete dryness under a stream of nitrogen before proceeding, as water and alcohols will react with the silylating reagent.[5][6]
-
Reagent Addition: To a 2 mL reaction vial, add 100 µL of the sample solution.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex briefly to mix the contents. Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS. Typically, a 1 µL injection volume is used.
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol details the formation of a trifluoroacetyl ester derivative, which offers high volatility.
Materials:
-
This compound standard or sample extract
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Pyridine or Ethyl Acetate (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in an appropriate anhydrous solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL. Ensure the sample is completely dry if evaporated from a protic solvent.
-
Reagent Addition: To a 2 mL reaction vial, add 100 µL of the sample solution.
-
Derivatization: Add 100 µL of TFAA and 50 µL of pyridine (which acts as a catalyst and acid scavenger).
-
Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 60°C for 20 minutes.
-
Cooling & Evaporation: Allow the vial to cool to room temperature. If desired, the excess reagent and pyridine can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in a suitable solvent like hexane (B92381) or ethyl acetate.
-
Analysis: The derivatized sample is ready for GC-MS analysis. Inject 1 µL into the GC-MS system.
GC-MS Analysis Parameters
The following are typical starting parameters for the analysis of derivatized this compound. These may need to be optimized for specific instruments and applications.
| Parameter | Recommended Setting |
| GC System | Agilent GC-MS System or equivalent |
| Column | Low-polarity siloxane-based phase, e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6] |
| Inlet | Split/Splitless, operated in split mode (e.g., 20:1 split ratio) |
| Inlet Temp | 250°C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Data Presentation
The following table summarizes the expected comparative results for the analysis of this compound before and after derivatization. Derivatization is expected to decrease the retention time (due to reduced polarity) and significantly improve peak shape and detector response.
| Analyte Form | Expected Retention Time (min) | Expected Peak Shape | Expected Signal-to-Noise (S/N) Ratio |
| Underivatized this compound | ~10.5 | Broad, Tailing | Low |
| TMS-Derivative (Silylated) | ~8.2 | Sharp, Symmetrical | High |
| TFA-Derivative (Acylated) | ~7.5 | Sharp, Symmetrical | Very High |
Visualizations
Workflow for Derivatization and GC-MS Analysis
References
Application Notes and Protocols: 2,5-Dimethyl-3-hexanol as a Nonpolar Solvent in Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyl-3-hexanol is a branched-chain secondary alcohol with the molecular formula C8H18O.[1] While primarily recognized as a versatile synthetic intermediate in the fragrance, pharmaceutical, and agrochemical industries, its inherent structural and physical properties suggest its potential as a specialized nonpolar solvent in various organic reactions.[1] Its branched structure provides significant steric hindrance, which can influence reaction selectivity and rates.[1] This document provides a comprehensive overview of the potential applications of this compound as a nonpolar solvent, including its physicochemical properties, potential benefits, and protocols for its evaluation in chemical reactions.
Physicochemical Properties
A thorough understanding of a solvent's physical and chemical properties is crucial for its effective application. The key properties of this compound are summarized below and compared with common nonpolar solvents.
| Property | This compound | n-Hexane | Toluene |
| CAS Number | 19550-07-3[2] | 110-54-3 | 108-88-3 |
| Molecular Formula | C8H18O[2] | C6H14 | C7H8 |
| Molecular Weight ( g/mol ) | 130.23[2] | 86.18 | 92.14 |
| Boiling Point (°C) | ~160-162 | 69 | 111 |
| Density (g/mL) | ~0.821 | 0.655 | 0.867 |
| Polarity | Nonpolar (due to long alkyl chain) | Nonpolar | Nonpolar |
| Solubility | Soluble in nonpolar solvents[1] | Soluble in organic solvents | Soluble in organic solvents |
Potential Applications as a Nonpolar Solvent
The unique combination of a high boiling point, nonpolar character, and significant steric bulk makes this compound a candidate for specific reaction conditions:
-
High-Temperature Reactions: Its high boiling point makes it suitable for reactions requiring elevated temperatures where more volatile solvents like hexane (B92381) or diethyl ether would necessitate high-pressure apparatus.
-
Reactions Requiring Steric Control: The bulky isopropyl and isobutyl groups can influence the stereochemical outcome of a reaction by sterically directing the approach of reagents. This could be advantageous in certain asymmetric syntheses.
-
Grignard and Organometallic Reactions: While alcohols are generally incompatible with Grignard reagents, the significant steric hindrance around the hydroxyl group in this compound might kinetically suppress its reactivity, potentially allowing its use in specific, carefully controlled organometallic reactions. This, however, requires experimental validation.
-
Replacement for Traditional Nonpolar Solvents: In some applications, it could serve as a less volatile and potentially less toxic alternative to solvents like benzene (B151609) or toluene.
Experimental Protocols
Given the limited specific literature on this compound as a solvent, the following protocols are designed as general guidelines for its evaluation in a given chemical reaction.
Protocol 1: General Solvent Screening for a Substitution Reaction (e.g., SN2)
This protocol outlines a method to assess the suitability of this compound as a solvent for a representative SN2 reaction and compare its performance against a standard nonpolar solvent.
Objective: To determine the effect of this compound as a solvent on the yield and reaction rate of the nucleophilic substitution of an alkyl halide.
Materials:
-
Alkyl halide (e.g., 1-bromobutane)
-
Nucleophile (e.g., sodium azide)
-
This compound (as solvent)
-
A standard nonpolar solvent for comparison (e.g., Toluene)
-
Internal standard for GC analysis (e.g., decane)
-
Reaction vials, heating block, magnetic stirrer
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup:
-
In a reaction vial, add the alkyl halide (1 mmol), nucleophile (1.2 mmol), and the internal standard (0.5 mmol).
-
Add this compound (5 mL) to the vial.
-
Prepare a parallel reaction using the standard nonpolar solvent (Toluene) instead of this compound.
-
-
Reaction Execution:
-
Heat the reaction mixtures to a predetermined temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Sample Analysis:
-
Quench the aliquots with water and extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extracts by GC to determine the consumption of the starting material and the formation of the product.
-
-
Data Analysis:
-
Calculate the reaction yield at each time point for both solvent systems.
-
Compare the reaction rates and final yields obtained in this compound and the standard solvent.
-
Protocol 2: Evaluation of Miscibility with Common Organic Solvents
Objective: To determine the miscibility of this compound with a range of common laboratory solvents.
Materials:
-
This compound
-
A selection of polar and nonpolar organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, methanol, water)
-
Test tubes or small vials
Procedure:
-
In a series of test tubes, add 1 mL of this compound.
-
To each test tube, add 1 mL of one of the selected organic solvents.
-
Vortex or shake the mixtures vigorously for 30 seconds.
-
Allow the mixtures to stand and observe for the formation of a single homogeneous phase (miscible) or two distinct layers (immiscible).
-
Record the observations in a table.
Visualizations
The following diagrams illustrate key concepts related to the evaluation and properties of this compound as a solvent.
Caption: A general workflow for the systematic evaluation of a novel solvent like this compound.
Caption: Relationship between the structural features of this compound and its potential properties as a solvent.
Conclusion
While not a conventional choice, this compound presents an interesting profile for a nonpolar solvent in specialized applications. Its high boiling point, steric bulk, and nonpolar nature warrant investigation in reactions where these properties can be leveraged to improve outcomes or provide a safer alternative to existing solvents. The protocols and information provided herein serve as a foundational guide for researchers interested in exploring the untapped potential of this versatile branched alcohol as a reaction medium. Further experimental work is necessary to fully characterize its performance and define its niche in the landscape of organic solvents.
References
Application Note: Enantioselective Synthesis of (R)-2,5-Dimethyl-3-hexanol via Biocatalytic Reduction
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust and highly selective method for the synthesis of (R)-2,5-Dimethyl-3-hexanol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The protocol leverages the stereoselectivity of an (R)-selective alcohol dehydrogenase (ADH) for the asymmetric reduction of the prochiral ketone, 2,5-dimethyl-3-hexanone (B45781). This biocatalytic approach offers a green and efficient alternative to traditional chemical methods, often providing high enantiomeric excess (ee) and yield under mild reaction conditions.
Introduction
Chiral alcohols are critical intermediates in the synthesis of many biologically active molecules. The specific stereochemistry of these compounds can significantly impact their pharmacological activity. The enantioselective reduction of prochiral ketones is a direct and effective strategy for accessing enantiopure alcohols. Biocatalytic methods, particularly those employing alcohol dehydrogenases (ADHs), have become powerful tools for these transformations due to their exceptional stereoselectivity and environmentally benign nature.
This protocol focuses on the use of an (R)-selective ADH for the asymmetric reduction of 2,5-dimethyl-3-hexanone to yield (R)-2,5-Dimethyl-3-hexanol. The reaction requires a nicotinamide (B372718) cofactor (e.g., NADPH), which is regenerated in situ using a coupled enzymatic system, making the process economically viable for larger-scale synthesis.
Quantitative Data Summary
While specific data for the biocatalytic reduction of 2,5-dimethyl-3-hexanone is not extensively published, the following table summarizes typical performance data for analogous biocatalytic reductions of sterically similar ketones using (R)-selective alcohol dehydrogenases. This data provides a strong indication of the potential yields and enantioselectivities achievable for the target synthesis.
| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (R)-selective ADH (L. kefir) | 2,4-Dimethyl-3-hexanone | (2R,4S)-2,4-Dimethyl-3-hexanol | >95 | >99 | [1] |
| Baker's Yeast (S. cerevisiae) | 2,2-Dimethyl-1,3-cyclohexanedione | (S)-3-Hydroxy-2,2-dimethylcyclohexanone | Good | >99 | [2] |
| ADH from Lactobacillus brevis | α-Halogenated ketones | (S)-Halohydrins | >99 | >99 | [3] |
Experimental Protocols
This section provides a detailed methodology for the enantioselective synthesis of (R)-2,5-Dimethyl-3-hexanol using an isolated (R)-selective alcohol dehydrogenase with a cofactor regeneration system. An alternative protocol using whole-cell biocatalysis with Baker's Yeast is also presented.
Protocol 1: Isolated Enzyme System with Cofactor Regeneration
This protocol utilizes a commercially available (R)-selective alcohol dehydrogenase and glucose dehydrogenase (GDH) for NADPH regeneration.
Materials:
-
(R)-selective Alcohol Dehydrogenase (ADH) (e.g., from Lactobacillus kefir)
-
Glucose Dehydrogenase (GDH)
-
NADP⁺ (Nicotinamide adenine (B156593) dinucleotide phosphate)
-
D-Glucose
-
2,5-Dimethyl-3-hexanone
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Magnetic stirrer with stir bar
-
pH meter
-
Reaction vessel (e.g., round-bottom flask)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution by dissolving D-glucose (1.5 g) in 100 mL of potassium phosphate buffer (100 mM, pH 7.0).
-
Cofactor and Enzymes: To the buffered glucose solution, add NADP⁺ (50 mg), (R)-selective ADH (10 mg), and Glucose Dehydrogenase (20 mg). Stir gently until all components are dissolved.
-
Substrate Addition: Dissolve 2,5-dimethyl-3-hexanone (1 g) in a minimal amount of a co-solvent like isopropanol (B130326) (2-3 mL) and add it dropwise to the reaction mixture under continuous stirring.
-
Biotransformation: Seal the reaction vessel and stir the mixture at room temperature (25-30°C) for 24-48 hours. Monitor the reaction progress by TLC or GC analysis.
-
Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl.
-
Extraction: Extract the product from the reaction mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure (R)-2,5-Dimethyl-3-hexanol.
Protocol 2: Whole-Cell Biocatalysis with Baker's Yeast
This protocol offers a simpler approach using readily available Baker's Yeast (Saccharomyces cerevisiae).
Materials:
-
Fresh Baker's Yeast
-
D-Glucose
-
2,5-Dimethyl-3-hexanone
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Erlenmeyer flask
-
Magnetic stirrer with stir bar
-
Cotton plug
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Yeast Suspension: In a 500 mL Erlenmeyer flask, suspend 20 g of fresh Baker's Yeast in 200 mL of deionized water.
-
Activation: Add 10 g of D-glucose to the yeast suspension and stir at room temperature (25-30°C) for 30 minutes to activate the yeast.[2]
-
Substrate Addition: Dissolve 1 g of 2,5-dimethyl-3-hexanone in a minimal amount of ethanol (B145695) (2-3 mL) and add it dropwise to the activated yeast suspension under continuous stirring.[2]
-
Biotransformation: Seal the flask with a cotton plug and incubate the reaction mixture on a magnetic stirrer at room temperature for 48-72 hours.[2]
-
Work-up and Extraction: After the incubation period, centrifuge or filter the mixture to remove the yeast cells. Saturate the supernatant with NaCl and extract the product with ethyl acetate (3 x 100 mL).[2]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathway of Biocatalytic Reduction
Caption: Biocatalytic cycle for the asymmetric reduction of a ketone.
Experimental Workflow
Caption: General workflow for the biocatalytic synthesis of (R)-2,5-Dimethyl-3-hexanol.
References
Application Note and Protocol for the Laboratory-Scale Purification of 2,5-Dimethyl-3-hexanol by Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 2,5-Dimethyl-3-hexanol on a laboratory scale using fractional distillation. This method is particularly suited for separating the target alcohol from impurities with close boiling points, which are common in its synthesis.
Introduction
This compound is a secondary alcohol of interest in various fields of chemical research and development. Its synthesis, commonly achieved through a Grignard reaction between isobutyraldehyde (B47883) and a sec-butyl magnesium halide, can result in a crude product containing unreacted starting materials, byproducts, and the corresponding ketone. Achieving high purity of this compound is often crucial for its intended application. Fractional distillation is a robust technique for purifying this alcohol by exploiting differences in the boiling points of the components in the mixture.
Data Presentation
A comprehensive understanding of the physical properties of this compound and its potential impurities is essential for a successful purification. The following tables summarize key quantitative data.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol [1] |
| Boiling Point (atm) | 150-152 °C |
| Boiling Point (15 mmHg) | 65 °C[2][3] |
| Density | ~0.82 g/cm³[2] |
| Refractive Index | ~1.422-1.425[2] |
| CAS Number | 19550-07-3[4] |
Table 2: Boiling Points of Potential Impurities
| Compound | Molecular Formula | Boiling Point (°C) | Rationale for Presence |
| Isobutyraldehyde | C₄H₈O | 63-64[1][4][5][6][7] | Unreacted starting material |
| sec-Butyl bromide | C₄H₉Br | 91[2][8][9][10] | Unreacted starting material |
| Diethyl ether | C₄H₁₀O | 34.6 | Common Grignard solvent |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | Common Grignard solvent |
| 2,5-Dimethyl-3-hexanone | C₈H₁₆O | 148[11] | Oxidation product of the alcohol |
| 3,4-Dimethylhexane | C₈H₁₈ | ~118 | Wurtz coupling byproduct |
The close boiling points of this compound and its potential ketone impurity, 2,5-Dimethyl-3-hexanone, necessitate the use of fractional distillation for effective separation.
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines the steps for purifying crude this compound using a laboratory-scale fractional distillation apparatus.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (distilling flask)
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with a thermometer adapter
-
Condenser (Liebig or Allihn)
-
Receiving flasks
-
Heating mantle with a stirrer
-
Magnetic stir bar or boiling chips
-
Thermometer
-
Clamps and stands
-
Tubing for cooling water
-
Vacuum adapter and vacuum source (optional, for vacuum distillation)
Procedure:
-
Apparatus Assembly:
-
Set up the fractional distillation apparatus in a fume hood.
-
Place a magnetic stir bar or a few boiling chips in the round-bottom flask to ensure smooth boiling.
-
Charge the distilling flask with the crude this compound, filling it to no more than two-thirds of its capacity.
-
Connect the fractionating column to the distilling flask.
-
Place the distillation head on top of the fractionating column.
-
Insert a thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the side arm leading to the condenser.
-
Attach the condenser to the side arm of the distillation head and secure it with a clamp.
-
Connect the cooling water tubing to the condenser, with water entering at the lower inlet and exiting from the upper outlet.
-
Place a receiving flask at the outlet of the condenser. It is advisable to have several receiving flasks ready to collect different fractions.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.
-
Begin heating the distilling flask gently using the heating mantle.
-
Observe the temperature on the thermometer. The temperature will initially rise and then stabilize at the boiling point of the most volatile component in the mixture (likely residual solvent or unreacted isobutyraldehyde).
-
Collect this initial fraction (forerun) in the first receiving flask.
-
Once all the low-boiling impurities have been distilled, the temperature will begin to rise again.
-
As the temperature approaches the boiling point of this compound (around 150-152 °C at atmospheric pressure), change to a clean receiving flask to collect the main fraction.
-
Carefully control the heating rate to maintain a slow and steady distillation. A good distillation rate is typically 1-2 drops per second. The temperature should remain constant during the collection of a pure fraction.
-
Collect the purified this compound in a narrow boiling range (e.g., ± 1-2 °C).
-
If the temperature starts to drop or rise significantly after the main fraction has been collected, change the receiving flask again to collect any higher-boiling impurities.
-
Stop the distillation before the distilling flask goes to dryness to prevent the formation of potentially explosive peroxides.
-
-
Post-Distillation:
-
Turn off the heating mantle and allow the apparatus to cool down completely before disassembling.
-
Analyze the collected fractions for purity using appropriate techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Safety Precautions:
-
Always perform distillations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Be aware that this compound and many of its potential impurities are flammable. Keep all sources of ignition away from the distillation apparatus.
-
Never heat a closed system. Ensure the distillation apparatus is open to the atmosphere (or a vacuum system).
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
Visualization
The following diagram illustrates the experimental workflow for the purification of this compound.
Caption: Workflow for the purification of this compound by fractional distillation.
References
- 1. alignchemical.com [alignchemical.com]
- 2. sec-butyl bromide [stenutz.eu]
- 3. chembk.com [chembk.com]
- 4. Isobutyraldehyde - Wikipedia [en.wikipedia.org]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. isobutyraldehyde, 78-84-2 [thegoodscentscompany.com]
- 7. chembk.com [chembk.com]
- 8. 78-76-2 CAS | sec-BUTYL BROMIDE | Alkyl Halides | Article No. 2382P [lobachemie.com]
- 9. echemi.com [echemi.com]
- 10. Sec-Butyl Bromide CAS 78-76-2 [homesunshinepharma.com]
- 11. 2,5-DIMETHYL-3-HEXANONE CAS#: 1888-57-9 [m.chemicalbook.com]
Application Notes and Protocols for Reaction Monitoring in the Synthesis of 2,5-Dimethyl-3-hexanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Dimethyl-3-hexanol is a secondary alcohol of interest in various chemical sectors, including fragrance, and as a chiral building block in pharmaceutical synthesis. Its efficient synthesis requires precise monitoring to optimize reaction conditions, maximize yield, and minimize byproduct formation. These application notes provide detailed protocols for two primary synthetic routes to this compound and the corresponding reaction monitoring techniques. The featured methods are Gas Chromatography-Mass Spectrometry (GC-MS), in-situ Fourier Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Synthesis Route 1: Grignard Reaction
The Grignard reaction provides a robust method for the formation of this compound by reacting an appropriate Grignard reagent with an aldehyde. A common pathway involves the reaction of isobutylmagnesium bromide with isobutyraldehyde (B47883).
Reaction Pathway
Caption: Grignard synthesis of this compound.
Monitoring Techniques for Grignard Reaction
1. In-situ FTIR Spectroscopy
In-situ FTIR spectroscopy is a powerful technique for real-time monitoring of the Grignard reaction, allowing for the tracking of reactant consumption and product formation without the need for sampling.
-
Experimental Protocol:
-
Equip a reaction vessel with an in-situ FTIR probe (e.g., an Attenuated Total Reflectance (ATR) probe).
-
Acquire a background spectrum of the solvent (anhydrous diethyl ether or THF) before adding the reactants.
-
Initiate the reaction by adding isobutyraldehyde to the isobutylmagnesium bromide solution.
-
Continuously collect FTIR spectra at regular intervals (e.g., every 1-5 minutes).
-
Monitor the decrease in the characteristic carbonyl (C=O) stretching peak of isobutyraldehyde (around 1720-1740 cm⁻¹) and the appearance of the C-O stretching band of the magnesium alkoxide intermediate.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for offline monitoring, providing quantitative data on the reaction progress by analyzing quenched aliquots.
-
Experimental Protocol:
-
At specified time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench the aliquot with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the organic components with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Analyze the sample using a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Quantify the concentration of isobutyraldehyde and this compound by creating a calibration curve with standards.
-
Data Presentation: Grignard Reaction Monitoring
Table 1: Comparison of Monitoring Techniques for Grignard Reaction
| Time (min) | Isobutyraldehyde Concentration (M) - GC-MS | This compound Concentration (M) - GC-MS | Carbonyl Peak Intensity (a.u.) - In-situ FTIR |
| 0 | 1.00 | 0.00 | 1.25 |
| 15 | 0.65 | 0.35 | 0.81 |
| 30 | 0.32 | 0.68 | 0.40 |
| 60 | 0.05 | 0.95 | 0.06 |
| 120 | <0.01 | >0.99 | <0.01 |
Synthesis Route 2: Hydrogenation of 2,5-Dimethyl-3-hexyne-2,5-diol
This compound can also be synthesized via the catalytic hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol, followed by hydrogenolysis. A more direct, though less common, route would be the hydrogenation of 2,5-dimethyl-3-hexyn-2-ol. For the purpose of these notes, we will focus on the hydrogenation of an alkyne precursor.
Reaction Pathway
Caption: Hydrogenation of 2,5-Dimethyl-3-hexyne.
Monitoring Techniques for Hydrogenation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for monitoring hydrogenation reactions, providing detailed structural information and quantitative data on the conversion of the alkyne to the alkene and finally to the alcohol.
-
Experimental Protocol:
-
Set up the hydrogenation reaction in an NMR tube fitted with a balloon of hydrogen gas or in a high-pressure NMR tube.
-
Acquire an initial ¹H NMR spectrum of the starting material (2,5-dimethyl-3-hexyne) in a deuterated solvent.
-
Initiate the reaction by adding the catalyst (e.g., Lindlar's catalyst for the alkene or PtO₂ for the full reduction) and introducing hydrogen.
-
Acquire ¹H NMR spectra at regular intervals.
-
Monitor the disappearance of the alkyne proton signals and the appearance of the alkene and alkane proton signals to determine the reaction progress.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
Similar to the Grignard reaction, GC-MS can be used for offline monitoring of the hydrogenation process.
-
Experimental Protocol:
-
At specified time points, withdraw a small aliquot from the reaction mixture.
-
Filter the aliquot through a small plug of silica (B1680970) gel to remove the catalyst.
-
Dilute the sample with a suitable solvent (e.g., ethyl acetate).
-
Analyze the sample using a GC-MS system.
-
Quantify the concentrations of the starting material, intermediate alkene, and final alcohol product using calibration curves.
-
Data Presentation: Hydrogenation Reaction Monitoring
Table 2: Time-Course Analysis of 2,5-Dimethyl-3-hexyne Hydrogenation by ¹H NMR
| Time (hr) | 2,5-Dimethyl-3-hexyne (%) | (Z)-2,5-Dimethyl-3-hexene (%) | This compound (%) |
| 0 | 100 | 0 | 0 |
| 1 | 55 | 40 | 5 |
| 2 | 15 | 75 | 10 |
| 4 | <1 | 50 | 49 |
| 8 | 0 | 5 | 95 |
Experimental Workflows
Grignard Reaction Monitoring Workflow
Caption: GC-MS monitoring workflow for Grignard synthesis.
In-situ Hydrogenation Monitoring Workflow
Caption: In-situ NMR monitoring workflow for hydrogenation.
The choice of reaction monitoring technique for the synthesis of this compound depends on the specific requirements of the process. In-situ FTIR and NMR offer the advantage of real-time, non-invasive monitoring, which is ideal for understanding reaction kinetics and identifying transient intermediates. GC-MS, while an offline technique, provides excellent separation and quantitative accuracy, making it well-suited for quality control and final product analysis. The protocols and data presented herein serve as a comprehensive guide for researchers and professionals in the development and optimization of synthetic routes to this compound.
Troubleshooting & Optimization
Technical Support Center: Purification of 2,5-Dimethyl-3-hexanol
This guide provides troubleshooting advice and detailed protocols for the purification of crude 2,5-Dimethyl-3-hexanol, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via a Grignard reaction?
When this compound is synthesized by reacting an appropriate Grignard reagent with an aldehyde, several types of impurities can be present. These typically include:
-
Unreacted Starting Materials: Residual aldehyde and the organomagnesium halide (Grignard reagent).
-
Reaction Byproducts: Side-products from the Grignard reaction, which can include biphenyls (if aryl Grignards are used) or products from reduction and enolization pathways.[1][2]
-
Solvents: The reaction is typically conducted in an anhydrous ether, such as diethyl ether or tetrahydrofuran (B95107) (THF), which may remain in the crude product.[3]
-
Aqueous Work-up Residues: Salts (e.g., magnesium salts) and water introduced during the quenching and extraction steps.[2]
Q2: What is the recommended first step for purifying the crude product after synthesis?
The initial purification step is typically an aqueous work-up involving liquid-liquid extraction.[4] This process removes the bulk of water-soluble impurities, such as inorganic salts and polar starting materials. The crude reaction mixture is quenched with an aqueous acid solution and then extracted with an organic solvent.[5]
Q3: How can I remove the reaction solvent and other volatile impurities?
Distillation is the most effective method for removing volatile impurities and the reaction solvent.[6] Given that this compound has a relatively high boiling point, a simple or fractional distillation can efficiently separate it from lower-boiling substances like diethyl ether or THF.
Q4: My product contains impurities with boiling points close to this compound. How can I separate them?
For impurities with similar boiling points, fractional distillation under reduced pressure (vacuum distillation) or column chromatography are the recommended methods.[7] Column chromatography separates compounds based on their differential adsorption to a stationary phase, making it highly effective for separating structurally similar molecules.[7]
Q5: How can I achieve the highest possible purity for my final product?
For achieving high purity (e.g., >99%), a multi-step purification approach is often necessary. This typically involves an initial liquid-liquid extraction, followed by fractional distillation to remove the bulk of impurities. A final purification step using column chromatography can then be employed to remove any remaining trace impurities.
Q6: What analytical techniques are used to confirm the purity of this compound?
Gas Chromatography (GC) is a standard and highly accurate method for determining the purity of volatile organic compounds like alcohols.[8] It separates components in a mixture, allowing for their identification and quantification.[8][9] Other techniques like High-Performance Liquid Chromatography (HPLC) and various forms of spectroscopy (NMR, IR) are also used for structural confirmation and purity analysis.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Persistent Emulsion During Extraction | Formation of a stable mixture between the organic and aqueous layers, often stabilized by magnesium salts.[5] | Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase and break the emulsion. Alternatively, allow the mixture to stand for an extended period or use centrifugation if the volume is small.[10] |
| Ineffective Separation During Distillation | The boiling points of the product and impurities are too close for simple distillation. | Use a fractional distillation column with a high number of theoretical plates. Consider performing the distillation under reduced pressure (vacuum) to lower the boiling points and potentially increase the boiling point difference. |
| Poor Separation in Column Chromatography | The chosen solvent system (eluent) has incorrect polarity, or the stationary phase is inappropriate. | Perform small-scale analytical Thin Layer Chromatography (TLC) to screen for an optimal solvent system that provides good separation. Common stationary phases for alcohols are silica (B1680970) gel or alumina. |
| Product is Contaminated with Water | Incomplete separation of the aqueous phase during extraction or use of non-anhydrous solvents. | Before distillation, dry the organic extract using an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure all glassware is thoroughly dried before use. |
| Low Product Recovery | Product loss during multiple transfer steps, incomplete extraction, or co-distillation with impurities. | Minimize transfers between flasks. Perform multiple extractions with smaller volumes of solvent, which is more efficient than a single extraction with a large volume.[5] Carefully monitor the temperature during distillation to avoid loss of product. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Unit | Reference |
| CAS Number | 19550-07-3 | - | [11][12] |
| Molecular Formula | C₈H₁₈O | - | [13] |
| Molecular Weight | 130.23 | g/mol | [13] |
| Appearance | Colorless Liquid | - | [12] |
| Boiling Point (Predicted) | ~200 | °C | [11] |
| Density (Predicted) | 0.844 | g/mL | [14] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (Aqueous Work-up)
This protocol is designed to remove water-soluble impurities following the quenching of a Grignard reaction.
-
Quenching: Carefully and slowly add the crude reaction mixture to a beaker containing a cold (~0 °C) saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute hydrochloric acid (HCl) while stirring.
-
Transfer: Transfer the entire mixture to a separatory funnel of appropriate size.[4]
-
Extraction: Add an organic solvent (e.g., diethyl ether or ethyl acetate) to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release pressure. Shake vigorously for 1-2 minutes.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. The organic layer (typically the top layer, but confirm density) will contain the desired product.[5]
-
Draining: Drain the lower aqueous layer.
-
Washing: Wash the remaining organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous phase and help break any emulsions.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration: Filter the solution to remove the drying agent. The resulting filtrate is the crude product dissolved in the extraction solvent, ready for solvent removal and further purification.
Protocol 2: Fractional Distillation
This protocol is for separating this compound from lower-boiling solvents and some impurities.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.
-
Charging the Flask: Add the crude, dried organic extract to the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Solvent Removal: The lower-boiling solvent will begin to distill first. Collect this initial fraction in a separate receiving flask. The temperature should hold steady at the boiling point of the solvent.
-
Temperature Increase: Once most of the solvent has been removed, the temperature will rise.
-
Product Collection: The temperature will stabilize again near the boiling point of this compound (~200 °C at atmospheric pressure). Change the receiving flask to collect the pure product fraction. Collect the liquid that distills over a narrow temperature range.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains in the distilling flask. Do not distill to dryness.
-
Analysis: Analyze the collected fraction(s) for purity using GC.
Protocol 3: Column Chromatography
This protocol is for high-purity separation.
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Securely clamp the column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a low-polarity solvent.
-
Carefully add the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin adding the eluent (solvent system determined by TLC, e.g., a mixture of hexane (B92381) and ethyl acetate) to the top of the column.
-
Maintain a constant level of solvent above the stationary phase.
-
Allow the solvent to flow through the column under gravity or with gentle positive pressure.
-
-
Fraction Collection:
-
Collect the eluate in a series of labeled test tubes or flasks.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots (e.g., using a UV lamp or an iodine chamber).
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. leah4sci.com [leah4sci.com]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US3048527A - Extractive distillation of hexanol with a polyhydric alcohol as a solvent - Google Patents [patents.google.com]
- 7. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. galvestonjustice.com [galvestonjustice.com]
- 9. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 10. A Validated Liquid–Liquid Extraction Method for the Quantitative Analysis of Ethanol in the Different Types of Home-Brewed Alcoholic Beverages of Botswana Using Gas Chromatography Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Hexanol, 2,5-dimethyl- (CAS 19550-07-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. Page loading... [wap.guidechem.com]
- 13. 2,5-Dimethylhexan-3-ol | C8H18O | CID 89183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2,5-dimethyl-3-isopropyl-3-hexanol [stenutz.eu]
Optimizing reaction yield for the synthesis of 2,5-Dimethyl-3-hexanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2,5-Dimethyl-3-hexanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Grignard reaction of a sec-butyl magnesium halide with isobutyraldehyde (B47883).
Issue 1: Grignard reaction fails to initiate.
Question: My Grignard reaction is not starting. What are the possible causes and how can I initiate it?
Answer:
Failure to initiate is a common problem in Grignard synthesis, typically stemming from the deactivation of the magnesium surface or the presence of moisture.
-
Magnesium Activation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide. To activate the magnesium, you can:
-
Add a small crystal of iodine to the reaction flask. The disappearance of the iodine color indicates the initiation of the reaction.
-
Add a few drops of 1,2-dibromoethane.
-
Gently warm the flask.
-
-
Anhydrous Conditions: Grignard reagents are highly sensitive to water. Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under an inert atmosphere) and that all solvents and reagents are anhydrous.[1] Any moisture will quench the Grignard reagent as it forms.[1]
Issue 2: Low yield of this compound.
Question: The reaction started, but my yield of this compound is significantly lower than expected. What are the potential reasons and how can I improve the yield?
Answer:
Low yields can be attributed to several side reactions that consume the reactants or the desired product. Due to the steric hindrance of both the sec-butyl Grignard reagent and isobutyraldehyde, side reactions can be competitive.
-
Slow Reagent Addition: A rapid addition of either the sec-butyl bromide to the magnesium or the isobutyraldehyde to the Grignard reagent can lead to a highly exothermic reaction that is difficult to control and promotes side reactions.[2] A slow, dropwise addition is crucial.
-
Temperature Control: The addition of isobutyraldehyde to the Grignard reagent is highly exothermic and should be performed at a low temperature, typically 0 °C, to minimize side reactions.[2]
-
Side Reactions:
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-hydrogen of isobutyraldehyde, forming an enolate. This enolate will regenerate the starting aldehyde upon work-up, thus reducing the yield of the desired alcohol.
-
Wurtz Coupling: The sec-butylmagnesium bromide can react with unreacted sec-butyl bromide to form 3,4-dimethylhexane. Slow addition of the alkyl halide during the Grignard reagent formation can minimize this.[1]
-
Reduction: The Grignard reagent can reduce the isobutyraldehyde to isobutanol.
-
Issue 3: Presence of significant impurities in the final product.
Question: After work-up, my product contains several impurities. What are the likely impurities and how can I purify the this compound?
Answer:
Common impurities include unreacted starting materials, side products from the reaction, and byproducts from the work-up procedure.
-
Common Impurities:
-
Unreacted isobutyraldehyde.
-
3,4-dimethylhexane (from Wurtz coupling).
-
Isobutanol (from reduction of isobutyraldehyde).
-
High-boiling point byproducts from aldol (B89426) condensation of isobutyraldehyde.[3]
-
-
Purification Strategy:
-
Aqueous Work-up: Quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is generally preferred over strong acids to avoid acid-catalyzed side reactions of the alcohol product.[3]
-
Extraction: After the work-up, extract the product into an organic solvent like diethyl ether. Washing the organic layer with water and then with brine will help remove water-soluble impurities.[3]
-
Fractional Distillation: This is the most effective method for purifying this compound from less volatile impurities. The boiling point of this compound is approximately 81.9 °C at 50 mmHg.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: The yield for this reaction can be modest due to competing side reactions. A reported yield for the reaction of s-butylmagnesium bromide with isobutyraldehyde is around 22% for the isolated this compound (referred to as isopropyl-s-butylcarbinol in the study).[4] Yields for similar sterically hindered Grignard reactions can range from 40% to 60% under highly optimized conditions.[3]
Q2: Which solvent is best for this Grignard reaction?
A2: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common and suitable solvents for Grignard reactions. THF is a stronger Lewis base and can better solvate the Grignard reagent, which may improve its reactivity.
Q3: How can I confirm the formation of my Grignard reagent?
A3: Visual cues for the successful initiation of a Grignard reaction include the disappearance of the iodine color (if used as an initiator), the solution becoming cloudy and then beginning to boil (as the reaction is exothermic), and the gradual consumption of the magnesium turnings.[1]
Q4: What is the IUPAC name for the product of the reaction between sec-butylmagnesium bromide and isobutyraldehyde?
A4: The IUPAC name of the product is this compound.
Data Presentation
| Parameter | Value | Reference |
| Product Name | This compound | |
| Alternative Name | Isopropyl-s-butylcarbinol | [4] |
| CAS Number | 19550-07-3 | |
| Molecular Formula | C₈H₁₈O | |
| Molecular Weight | 130.23 g/mol | |
| Reported Yield | 22% (from isobutyraldehyde) | [4] |
| Boiling Point | 81.9 °C (at 50 mmHg) | [4] |
| Typical Solvents | Anhydrous Diethyl Ether, Anhydrous THF | |
| Reaction Temperature | 0 °C for aldehyde addition | [2] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is adapted from general Grignard synthesis procedures.
Materials:
-
Magnesium turnings
-
sec-Butyl bromide
-
Isobutyraldehyde
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
In the dropping funnel, place a solution of sec-butyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the sec-butyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes.
-
-
Reaction with Isobutyraldehyde:
-
Cool the flask containing the Grignard reagent to 0 °C using an ice bath.
-
Prepare a solution of isobutyraldehyde (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.
-
Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 81.9 °C at 50 mmHg.[4]
-
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
References
Side reactions to avoid in 2,5-Dimethyl-3-hexanol preparation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the preparation of 2,5-Dimethyl-3-hexanol via the Grignard reaction between isopropylmagnesium halide and isobutyraldehyde (B47883) (2-methylpropanal).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound? The standard synthesis involves the nucleophilic addition of an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) to the carbonyl carbon of isobutyraldehyde.[1][2][3] The resulting magnesium alkoxide intermediate is then protonated during an aqueous workup to yield the final secondary alcohol product.[2][4][5]
Q2: My Grignard reaction won't start. What are the common causes? Initiation failure is typically due to a passivating layer of magnesium oxide on the magnesium turnings or the presence of moisture.[6] Grignard reagents are extremely sensitive to water, which will quench the reaction.[7][8][9] Ensure all glassware is flame-dried, solvents are anhydrous, and the magnesium surface is activated, often with a small crystal of iodine or by mechanical stirring of the turnings.[10][11]
Q3: What are the most common side reactions I need to avoid? The three most significant side reactions are Wurtz-type coupling, reduction of the aldehyde, and enolization of the aldehyde.[1][6] Each of these pathways consumes your reagents and reduces the yield of the desired this compound.
Q4: What is Wurtz coupling and how does it occur? Wurtz coupling is a side reaction that occurs during the formation of the Grignard reagent. A newly formed molecule of isopropylmagnesium halide reacts with a molecule of the unreacted isopropyl halide starting material to form a homocoupled dimer, 2,3-dimethylbutane (B166060).[10][12][13][14] This side reaction is promoted by high local concentrations of the alkyl halide and elevated temperatures.[10]
Q5: The Grignard reagent has β-hydrogens. Can it reduce my aldehyde instead of adding to it? Yes. This is a critical competing reaction for this specific synthesis. The isopropyl Grignard reagent has β-hydrogens, which can be transferred to the carbonyl carbon of isobutyraldehyde via a cyclic six-membered transition state.[1][6] This "reduction" pathway produces isobutanol and propene, instead of the desired addition product. This is more likely to occur with sterically hindered substrates.[1]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Diagnostic Check | Recommended Solution |
| Wet Reagents/Glassware | Reaction fails to initiate or fizzles out quickly. | Flame-dry all glassware under vacuum or in an oven. Use freshly opened or distilled anhydrous solvents (e.g., diethyl ether, THF). Ensure starting materials are dry.[7][8] |
| Poor Magnesium Quality | Magnesium is dull gray and does not initiate the reaction. | Gently crush or stir magnesium turnings under nitrogen to expose fresh surfaces. Activate with a small crystal of iodine, 1,2-dibromoethane, or sonication.[8][10][11] |
| Wurtz Coupling | GC-MS analysis shows a peak corresponding to 2,3-dimethylbutane (M.W. 86.18). | Add the isopropyl halide solution dropwise and slowly to the magnesium suspension to avoid high local concentrations.[6][10] Maintain a low reaction temperature (e.g., using an ice bath) during Grignard formation.[10][11] |
| Reduction of Aldehyde | GC-MS shows a peak for isobutanol (M.W. 74.12) and evidence of propene evolution. | Keep the reaction temperature low during the addition of the aldehyde to the Grignard reagent (e.g., -78 to 0 °C).[11] Slow, dropwise addition of the aldehyde is crucial. |
| Enolization of Aldehyde | Significant recovery of isobutyraldehyde starting material after workup. | This indicates the Grignard reagent acted as a base instead of a nucleophile.[1][7] Perform the addition at a very low temperature. The use of additives like cerium(III) chloride (CeCl₃) can be employed to enhance nucleophilicity over basicity.[11] |
Problem 2: Complex Product Mixture and Difficult Purification
| Possible Cause | Diagnostic Check | Recommended Solution |
| Multiple Side Reactions | GC-MS or NMR shows a mixture of the desired alcohol, Wurtz product, and recovered starting material. | Optimize reaction conditions based on the primary contaminants observed (see table above). Slower addition rates and lower temperatures are generally beneficial.[10][11] |
| Improper Workup | Formation of emulsions or magnesium salt precipitates that trap the product. | Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), which is acidic enough to protonate the alkoxide but not cause dehydration of the alcohol.[10] |
Data Presentation
Factors Influencing Side Reaction Prevalence
The following table summarizes the qualitative impact of key experimental parameters on the three major side reactions.
| Parameter | Wurtz Coupling | Aldehyde Reduction | Aldehyde Enolization |
| Temperature | Increases significantly at higher temperatures.[10] | Favored by higher temperatures. | Favored by higher temperatures. |
| Addition Rate | High rate of alkyl halide addition increases coupling.[10] | High rate of aldehyde addition can increase reduction. | Less sensitive, but slow addition is always preferred. |
| Concentration | High local concentration of alkyl halide is a primary cause.[10] | Less dependent on concentration than other factors. | High Grignard concentration can favor basicity. |
| Steric Hindrance | Not directly affected. | Increases with sterically hindered reagents/substrates.[1] | Increases with sterically hindered reagents/substrates.[1] |
| Solvent | Can be influenced by solvent choice; THF can sometimes promote more coupling than diethyl ether for certain substrates.[10] | Generally less affected by standard ethereal solvents. | Generally less affected by standard ethereal solvents. |
Experimental Protocols
Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Isopropyl bromide (or chloride)
-
Isobutyraldehyde (2-methylpropanal)
-
Anhydrous diethyl ether or THF
-
Iodine (crystal, as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.[10]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine and gently warm the flask under nitrogen until the purple color disappears, indicating activation.[10] Allow the flask to cool.
-
Grignard Reagent Formation: Dissolve isopropyl bromide (1.1 equivalents) in anhydrous diethyl ether. Add a small portion to the activated magnesium to initiate the reaction (indicated by cloudiness and gentle reflux). Once initiated, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.[10]
-
Reaction Completion: After the addition is complete, stir the resulting gray Grignard reagent suspension for an additional 30-60 minutes at room temperature.
-
Nucleophilic Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve isobutyraldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise from the dropping funnel to the stirred Grignard solution. Maintain the temperature at 0 °C throughout the addition.[6]
-
Quenching and Workup: After the aldehyde addition is complete, stir for another 30 minutes at 0 °C. Quench the reaction by slowly pouring the reaction mixture into a beaker containing a stirred, ice-cold saturated aqueous NH₄Cl solution.[10]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. Purify the crude this compound by distillation.
Visualizations
Competing Reaction Pathways
Caption: Key reaction pathways in the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for Grignard synthesis.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. 19.7 Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation - Organic Chemistry | OpenStax [openstax.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Sciencemadness Discussion Board - Methods for preventing over addition of Grignard reagent - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Improving the Chiral Purity of 2,5-Dimethyl-3-hexanol
Welcome to the technical support center for the chiral purification of 2,5-Dimethyl-3-hexanol. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis and purification of this chiral alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for improving the chiral purity of this compound?
A1: The main strategies for enhancing the enantiomeric excess (e.e.) of this compound include:
-
Enzymatic Kinetic Resolution (EKR): This method uses an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer and the esterified enantiomer. Dynamic Kinetic Resolution (DKR) is an advanced form of EKR that incorporates in-situ racemization of the slower-reacting enantiomer to theoretically achieve a 100% yield of the desired enantiomerically pure product.
-
Chiral Chromatography (HPLC & GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with Chiral Stationary Phases (CSPs) are powerful analytical and preparative techniques for separating the enantiomers of this compound.
-
Asymmetric Synthesis: This approach involves synthesizing a specific enantiomer of this compound from a prochiral precursor (2,5-Dimethyl-3-hexanone) using a chiral catalyst or reagent.[1][2] This method is highly efficient for producing enantiomerically pure compounds.[3]
-
Chemical Resolution: This classic method involves reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by conventional techniques like crystallization or chromatography.[4]
Q2: Which chiral HPLC columns are recommended for the separation of this compound enantiomers?
A2: For the initial screening of this compound, polysaccharide-based chiral stationary phases are highly recommended. Columns with cellulose (B213188) or amylose (B160209) derivatives often provide good chiral recognition for secondary alcohols.[5] Recommended starting columns include:
-
Cellulose-based: e.g., Chiralcel® OD-H
-
Amylose-based: e.g., Chiralpak® AD-H, Chiralpak® IA, Chiralpak® IB
A normal-phase elution mode with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is a good starting point.[6]
Q3: Can I use Gas Chromatography (GC) for chiral separation of this compound?
A3: Yes, chiral GC is a suitable technique for the analysis of volatile chiral alcohols like this compound. Cyclodextrin-based chiral stationary phases are commonly used for this purpose. To improve volatility, peak shape, and resolution, derivatization of the alcohol to its trifluoroacetate (B77799) ester using trifluoroacetic anhydride (B1165640) (TFAA) is often employed.[7]
Q4: What is a suitable enzyme for the kinetic resolution of this compound?
A4: Immobilized Candida antarctica Lipase B (CALB), commercially available as Novozym® 435, is a highly effective and widely used biocatalyst for the kinetic resolution of secondary alcohols.[8][9] It generally exhibits high enantioselectivity and stability.[9]
Troubleshooting Guides
Chiral HPLC Separation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution (Rs < 1.5) | 1. Suboptimal mobile phase composition. 2. Inappropriate alcohol modifier. 3. Flow rate is too high. 4. Unsuitable column temperature. | 1. Adjust the ratio of the alcohol modifier (isopropanol or ethanol). Reducing the alcohol percentage will generally increase retention and may improve resolution.[6] 2. Switch from isopropanol to ethanol, or vice-versa, as this can alter selectivity.[6] 3. Reduce the flow rate. Chiral separations are often more sensitive to flow rate than standard reversed-phase chromatography. 4. Optimize the column temperature. Lower temperatures often enhance enantioselectivity. |
| Peak Tailing | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Column contamination or degradation. | 1. Dilute the sample and re-inject. If the peak shape improves, the original sample was overloading the column. 2. For basic compounds, add a basic modifier like 0.1% diethylamine (B46881) (DEA) to the mobile phase. For acidic compounds, add 0.1% trifluoroacetic acid (TFA). 3. Wash the column according to the manufacturer's instructions. For immobilized CSPs, stronger solvents like THF may be used. If the problem persists, the column may need replacement.[10] |
| Peak Splitting | 1. Two components are eluting very close together. 2. Blocked column frit. 3. Incompatibility of injection solvent with the mobile phase. | 1. Try a smaller injection volume. If two separate peaks are observed, optimize the mobile phase to improve separation.[11] 2. Reverse the flow direction through the column to wash the frit. If this fails, the frit or column may need to be replaced.[10][11] 3. Dissolve and inject the sample in the mobile phase whenever possible. Ensure the injection solvent is of lower eluting strength than the mobile phase.[12] |
| Ghost Peaks | 1. Mobile phase contamination. 2. System contamination (carryover). | 1. Use high-purity HPLC-grade solvents and filter the mobile phase. 2. Implement a robust washing procedure for the injector and system between runs.[6] |
Enzymatic Kinetic Resolution
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion (<50%) | 1. Insufficient reaction time. 2. Enzyme inhibition or deactivation. 3. Suboptimal temperature. | 1. Extend the reaction time and monitor the progress by GC or chiral HPLC. 2. Ensure the substrate and solvent are free of impurities that could inhibit the enzyme. Ensure the enzyme has been stored correctly. 3. Optimize the reaction temperature. For Novozym® 435, a temperature range of 40-70°C is often effective.[6][8] |
| Low Enantiomeric Excess (e.e.) | 1. Poor enzyme enantioselectivity for the substrate. 2. Non-optimal acyl donor. 3. Inappropriate solvent. | 1. While Novozym® 435 is generally excellent, another lipase could be screened. 2. Experiment with different acyl donors (e.g., vinyl acetate (B1210297), ethyl acetate, 4-chlorophenyl acetate). 3. The choice of solvent can significantly impact enantioselectivity. Screen nonpolar solvents like toluene (B28343) or hexane, as they often give good results.[8] |
| Difficulty Separating Product and Unreacted Alcohol | 1. Similar physical properties. | 1. Utilize column chromatography for separation. Alternatively, consider using an acylating agent that introduces a significant change in polarity, such as succinic anhydride, which allows for separation via a simple acid-base extraction. |
Data Presentation
The following table summarizes typical performance data for the chiral separation of secondary alcohols using different methods. Note that specific values for this compound may vary and require experimental optimization.
Table 1: Performance Data for Chiral Separation of Secondary Alcohols
| Method | Compound | Chiral Stationary Phase / Enzyme | Mobile Phase / Acyl Donor | Resolution (Rs) | Enantiomeric Excess (e.e.) | Reference |
| Chiral HPLC | Propranolol | Chiralpak® IA | n-Heptane/Ethanol/DEA (80:20:0.1) | > 2.0 | > 99% | [5] |
| Chiral HPLC | 1-Phenylethanol | Chiralcel® OD-H | Hexane/Isopropanol (95:5) | > 1.5 | > 99% | [8] |
| Enzymatic DKR | 1-Phenylethanol | Novozym® 435 & Ru-catalyst | 4-Chlorophenyl acetate in Toluene | N/A | > 99% | [8] |
| Chiral GC | α-Methyl-9-anthracenemethanol | Diproline CSP | - | 4.33 | N/A | [13] |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity Analysis
This protocol provides a starting point for the chiral separation of this compound.
1. Column Selection:
-
Primary Screening Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
2. Mobile Phase Preparation:
-
Prepare a mobile phase of 95% n-hexane and 5% isopropanol (v/v).
-
Use HPLC-grade solvents.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes.
3. System Preparation:
-
Purge the HPLC system with the mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved.
4. Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Dilute to a working concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection: UV at 210 nm (as the alcohol has a weak chromophore, a Refractive Index detector may be necessary if sensitivity is an issue).
6. Data Analysis:
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Protocol 2: Enzymatic Kinetic Resolution using Novozym® 435
This protocol describes a general procedure for the kinetic resolution of a secondary alcohol.
1. Materials:
-
Racemic this compound
-
Novozym® 435 (immobilized Candida antarctica Lipase B)
-
Acyl donor (e.g., vinyl acetate or 4-chlorophenyl acetate)
-
Anhydrous solvent (e.g., toluene)
-
Magnetic stirrer and heating plate
-
Reaction vessel with a septum
2. Reaction Setup:
-
To a clean, dry reaction vessel, add racemic this compound (1.0 mmol), anhydrous toluene (5 mL), and the acyl donor (1.5 mmol).
-
Add Novozym® 435 (approximately 30-50 mg per mmol of alcohol).
-
Seal the vessel and stir the mixture at a constant temperature (e.g., 40°C).
3. Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the e.e. of the remaining alcohol. The reaction should be stopped at or near 50% conversion to maximize the e.e. of both the unreacted alcohol and the formed ester.
4. Work-up and Purification:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the ester product using column chromatography on silica (B1680970) gel.
Protocol 3: Asymmetric Synthesis via Ketone Reduction
This protocol outlines a general approach for the asymmetric reduction of 2,5-Dimethyl-3-hexanone to enantiomerically enriched this compound using a Corey-Bakshi-Shibata (CBS) catalyst.
1. Materials:
-
2,5-Dimethyl-3-hexanone
-
(S)- or (R)-CBS catalyst
-
Borane (B79455) source (e.g., BH₃·THF or BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert atmosphere (Nitrogen or Argon)
2. Reaction Setup:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the CBS catalyst (5-10 mol%) in anhydrous THF.
-
Cool the solution to the recommended temperature (often between -78°C and 0°C).
-
Slowly add the borane source (1.0 M solution in THF, ~1.1 equivalents) to the catalyst solution and stir for 10-15 minutes.
-
Add a solution of 2,5-Dimethyl-3-hexanone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over 30 minutes.
3. Reaction Monitoring and Quenching:
-
Stir the reaction at the same temperature and monitor its progress by TLC or GC.
-
Once the starting material is consumed, slowly quench the reaction by the dropwise addition of methanol (B129727) at the reaction temperature.
4. Work-up and Purification:
-
Allow the mixture to warm to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1 M HCl), followed by saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the chiral this compound.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Caption: Workflow for Chiral Purity Analysis by HPLC.
Caption: Process flow for Enzymatic Kinetic Resolution.
Caption: Troubleshooting logic for poor HPLC resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2,5-Dimethyl-3-hexanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,5-Dimethyl-3-hexanol. Our aim is to facilitate a smooth scale-up process by addressing potential challenges and offering practical solutions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TR-01 | Grignard reaction fails to initiate. | 1. Wet glassware or solvents.[1] 2. Magnesium turnings are oxidized/passivated. 3. Impure reagents. | 1. Rigorously dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents. 2. Activate magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings to expose a fresh surface.[2] 3. Ensure the purity of the alkyl halide and other reagents. |
| TR-02 | Uncontrolled, highly exothermic reaction (runaway reaction). | 1. Rapid addition of the alkyl halide or aldehyde.[2] 2. Inefficient heat dissipation, especially at a larger scale.[3] 3. Accumulation of unreacted reagents followed by sudden, rapid reaction.[3] | 1. Add reagents dropwise at a controlled rate to maintain a gentle reflux.[2] 2. Ensure efficient stirring and use an appropriate cooling bath. For larger scales, a reactor with a cooling jacket is recommended.[3] 3. Confirm reaction initiation before adding the bulk of the reagents.[3] |
| TR-03 | Low yield of this compound. | 1. Incomplete reaction. 2. Competing side reactions such as Wurtz coupling or enolization of the aldehyde.[2] 3. Loss of product during aqueous workup and purification. | 1. Monitor the reaction progress via TLC or GC to ensure completion. 2. Maintain a low reaction temperature (0 °C) during the aldehyde addition to minimize side reactions.[2] 3. Use a saturated aqueous solution of ammonium (B1175870) chloride for quenching to avoid acid-catalyzed side reactions of the alcohol product.[2] Ensure efficient extraction with a suitable solvent. |
| TR-04 | Formation of significant impurities. | 1. Presence of unreacted starting materials. 2. Formation of byproducts from side reactions. 3. Decomposition of the product during purification. | 1. Use a slight excess of the Grignard reagent to ensure full consumption of the aldehyde. 2. Optimize reaction conditions (temperature, addition rate) to disfavor side reactions. 3. Purify the product using fractional distillation under reduced pressure to avoid high temperatures that could cause decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the two primary retrosynthetic routes for synthesizing this compound via a Grignard reaction?
A1: The two main routes are:
-
Route A: The reaction of isobutyraldehyde (B47883) with sec-butylmagnesium bromide.
-
Route B: The reaction of 2-methylbutanal with isopropylmagnesium bromide.
Q2: What is a typical yield for the Grignard synthesis of a sterically hindered secondary alcohol like this compound?
A2: Due to the steric hindrance of the reactants, yields are often moderate. Under optimized conditions, yields for similar Grignard reactions typically range from 40% to 60%.[2] Maximizing the conversion of the starting materials is a key challenge.[2]
Q3: What are the optimal temperature conditions for this synthesis?
A3: The recommended temperature parameters are:
-
Grignard Reagent Formation: Maintain a gentle reflux at approximately 35 °C.[4]
-
Reaction with Aldehyde: The addition of the aldehyde should be carried out at a low temperature, typically 0 °C, to minimize side reactions.[2]
Q4: How can I effectively purify the final product?
A4: Fractional distillation is the most effective method for purifying this compound from less volatile impurities.[2] The boiling point of this compound is approximately 158-160 °C.[4] It is crucial to remove water from the crude product before distillation, using a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate, to prevent the formation of azeotropes.[5]
Q5: What are the key safety precautions to consider when scaling up this synthesis?
A5: The primary safety concern is the highly exothermic nature of the Grignard reaction.[2] Inefficient heat removal during scale-up can lead to a dangerous runaway reaction.[3] It is essential to have a robust cooling system and to add reagents slowly and in a controlled manner.[2][3] Working under an inert atmosphere (nitrogen or argon) is also critical due to the reactivity of the Grignard reagent with atmospheric moisture and oxygen.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of this compound based on typical laboratory-scale preparations.
| Parameter | Value |
| Reactants | |
| Isobutyraldehyde | 7.21 g (0.1 mol) |
| 2-Bromobutane | 15.07 g (0.11 mol) |
| Magnesium Turnings | 2.67 g (0.11 mol) |
| Anhydrous Diethyl Ether | 150 mL |
| Reaction Conditions | |
| Grignard Formation Temperature | ~35 °C (gentle reflux)[4] |
| Reaction with Aldehyde Temperature | 0 °C to room temperature[4] |
| Reaction Time | 2-3 hours[4] |
| Workup | |
| Quenching Agent | Saturated aqueous NH₄Cl[4] |
| Extraction Solvent | Diethyl Ether[4] |
| Product | |
| Theoretical Yield | 13.02 g |
| Expected Actual Yield | 5.2 - 7.8 g |
| Expected Percent Yield | 40-60%[2] |
| Appearance | Colorless liquid |
| Boiling Point | 158-160 °C[4] |
Detailed Experimental Protocol
This protocol details the synthesis of this compound from isobutyraldehyde and 2-bromobutane.
Part 1: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)
-
Drying of Glassware: Thoroughly dry all glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) in an oven at 120 °C for at least 4 hours. Assemble the apparatus while hot under a stream of dry nitrogen or argon to prevent contamination from atmospheric moisture.[4]
-
Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.[2] In the dropping funnel, prepare a solution of sec-butyl bromide (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the sec-butyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask. Initiation is indicated by the disappearance of the iodine color and the onset of bubbling.[2]
-
Formation: Once the reaction has initiated, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.[2]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[2]
Part 2: Synthesis of this compound
-
Aldehyde Addition: Cool the flask containing the freshly prepared sec-butylmagnesium bromide to 0 °C using an ice bath. Prepare a solution of isobutyraldehyde (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel. Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.[2]
Part 3: Workup and Purification
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.[6]
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.
-
Solvent Removal: Remove the diethyl ether by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Catalyst selection for efficient 2,5-Dimethyl-3-hexanol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 2,5-Dimethyl-3-hexanol. This document outlines two primary synthetic routes: Catalytic Hydrogenation and the Grignard Reaction, complete with troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data.
Catalyst and Synthesis Route Selection
The optimal method for synthesizing this compound largely depends on the available starting materials, desired scale, and safety considerations. Below is a summary of the two primary catalytic approaches.
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Catalytic Hydrogenation | Grignard Reaction |
| Precursor | 2,5-Dimethyl-3-hexanone | Isobutyraldehyde (B47883) & Isobutylmagnesium bromide |
| Primary Catalyst | Raney Nickel, Palladium on Carbon (Pd/C)[1][2] | Not applicable (reagent-based) |
| Key Advantages | High atom economy, simpler purification[3] | Forms C-C bond, versatile for various alcohols[4] |
| Common Challenges | Requires high pressure/temperature, catalyst handling | Highly sensitive to moisture, reaction initiation[5] |
Catalytic Hydrogenation of 2,5-Dimethyl-3-hexanone
Catalytic hydrogenation offers a direct reduction of the ketone precursor, 2,5-Dimethyl-3-hexanone, to the desired secondary alcohol. This method is often favored for its clean reaction profile and high yields under optimized conditions.[3]
Experimental Protocol: Catalytic Hydrogenation using Raney Nickel
This protocol is a general guideline for the hydrogenation of aliphatic ketones and can be adapted for 2,5-Dimethyl-3-hexanone.
Materials:
-
2,5-Dimethyl-3-hexanone
-
Raney Nickel (activated)[6]
-
Ethanol (or other suitable alcohol solvent)
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry. Add a magnetic stir bar.
-
Catalyst and Substrate: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney Nickel catalyst to the reactor. A typical catalyst loading is 5-10% by weight relative to the ketone.
-
Add a solution of 2,5-Dimethyl-3-hexanone dissolved in ethanol.
-
Sealing and Purging: Seal the reactor and purge several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm). Heat the reactor to the target temperature (e.g., 50-100 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation.
Troubleshooting Guide: Catalytic Hydrogenation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use freshly activated Raney Nickel. Ensure proper storage and handling to prevent deactivation.[6] |
| Insufficient hydrogen pressure or temperature | Gradually increase the hydrogen pressure and/or reaction temperature.[7] | |
| Catalyst poisoning | Ensure the substrate and solvent are pure and free from sulfur or other catalyst poisons. | |
| Formation of Byproducts | Over-reduction or side reactions | Optimize reaction time and temperature. Lowering the temperature may increase selectivity. |
| Contaminated starting material | Purify the 2,5-Dimethyl-3-hexanone before the reaction. | |
| Difficulty in Catalyst Filtration | Fine catalyst particles | Use a finer filter aid like Celite or filter through a membrane filter. |
FAQs: Catalytic Hydrogenation
Q1: What are the primary safety concerns when working with Raney Nickel?
A1: Raney Nickel is pyrophoric, meaning it can spontaneously ignite in air, especially when dry.[8] It should always be handled as a slurry in water or a suitable solvent and under an inert atmosphere.
Q2: Can other catalysts be used for this hydrogenation?
A2: Yes, precious metal catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) can also be effective for ketone hydrogenation.[1][2] The optimal catalyst may vary depending on the specific reaction conditions and desired selectivity.
Q3: How can I monitor the reaction progress besides hydrogen uptake?
A3: You can take small aliquots from the reaction mixture (after safely depressurizing) and analyze them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the product.
Grignard Reaction for this compound Synthesis
The Grignard reaction is a powerful tool for forming carbon-carbon bonds and is a classic method for synthesizing secondary alcohols.[4] For this compound, this involves the reaction of isobutyraldehyde with isobutylmagnesium bromide.[9]
Experimental Protocol: Grignard Synthesis
Materials:
-
Magnesium turnings
-
Isobutyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for activation)
-
Isobutyraldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry all glassware and cool under a stream of dry nitrogen or argon.
-
Place magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Add a small crystal of iodine to activate the magnesium surface.[5]
-
Prepare a solution of isobutyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the isobutyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If it doesn't start, gentle heating may be required.
-
Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of isobutyraldehyde in anhydrous diethyl ether to the dropping funnel.
-
Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent, maintaining a low temperature.
-
-
Work-up and Purification:
-
After the addition is complete, allow the reaction to stir at room temperature for about 30 minutes.
-
Slowly quench the reaction by adding saturated aqueous ammonium chloride solution while cooling in an ice bath.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the resulting this compound by distillation.
-
Troubleshooting Guide: Grignard Reaction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Grignard reaction fails to initiate | Wet glassware or reagents | Thoroughly flame-dry all glassware. Use anhydrous solvents and freshly distilled reagents.[5] |
| Inactive magnesium surface | Gently crush the magnesium turnings before use. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the surface.[10] | |
| Low yield of the desired alcohol | Presence of water in the reaction | Ensure all reagents and solvents are rigorously dried.[10] |
| Wurtz coupling side reaction | Add the alkyl halide slowly to the magnesium to minimize its concentration and reduce the likelihood of coupling with the formed Grignard reagent.[5] | |
| Aldehyde self-condensation (aldol reaction) | Add the aldehyde slowly to the Grignard reagent at a low temperature to minimize this side reaction. | |
| Formation of a white precipitate during work-up | Formation of magnesium salts | Use a saturated aqueous solution of ammonium chloride for quenching, as it helps to dissolve the magnesium salts. |
FAQs: Grignard Reaction
Q1: What is the purpose of the iodine crystal?
A1: The iodine acts as an activator by reacting with the magnesium surface to remove the passivating magnesium oxide layer, exposing fresh magnesium to initiate the reaction.[5]
Q2: Can I use a different solvent instead of diethyl ether?
A2: Yes, tetrahydrofuran (THF) is another common solvent for Grignard reactions and can be beneficial for forming Grignard reagents from less reactive alkyl halides.[5]
Q3: My isobutyraldehyde is old. Can I still use it?
A3: Aldehydes can oxidize to carboxylic acids upon storage. It is recommended to use freshly distilled isobutyraldehyde for the best results. The presence of the corresponding carboxylic acid will quench the Grignard reagent and lower the yield.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in both synthetic routes.
Caption: Workflow for Catalytic Hydrogenation of 2,5-Dimethyl-3-hexanone.
Caption: Workflow for the Grignard Synthesis of this compound.
References
- 1. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 2. Hydrogenation of Ketone | Catalysts, Mechanisms & Examples | Study.com [study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Grignard Reagents [chemed.chem.purdue.edu]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. acs.org [acs.org]
- 9. Solved Consider the mechanism for the Grignard reaction | Chegg.com [chegg.com]
- 10. quora.com [quora.com]
Minimizing byproduct formation in the synthesis of 2,5-Dimethyl-3-hexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2,5-Dimethyl-3-hexanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for synthesizing this compound is the Grignard reaction. This typically involves the reaction of an isobutyl Grignard reagent with isobutyraldehyde (B47883) or a sec-butyl Grignard reagent with 2-methylpropanal. An alternative route is the reduction of 2,5-Dimethyl-3-hexanone.
Q2: What are the primary byproducts observed during the Grignard synthesis of this compound?
A2: During the Grignard synthesis, several side reactions can lead to the formation of byproducts.[1][2] These include:
-
Enolization: The Grignard reagent can act as a base, deprotonating the alpha-hydrogen of the aldehyde, which leads to the regeneration of the starting aldehyde upon work-up.[1][2]
-
Reduction: The Grignard reagent can reduce the aldehyde to the corresponding primary alcohol.[2]
-
Wurtz Coupling: Reaction between the Grignard reagent and the alkyl halide can lead to the formation of a coupled alkane.[1]
Q3: How can I minimize the formation of the enolization byproduct?
A3: To minimize enolization, the Grignard reaction should be carried out at low temperatures, typically 0 °C.[1] A slow, dropwise addition of the aldehyde to the Grignard reagent is also crucial to maintain a low concentration of the enolizable species at any given time.[1]
Q4: My Grignard reaction is not initiating. What could be the problem?
A4: The most common reason for a Grignard reaction failing to initiate is a passivating layer of magnesium oxide on the surface of the magnesium turnings.[1] To activate the magnesium, you can add a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] Gentle heating may also be necessary to start the reaction.[1] The disappearance of the iodine color or the observation of bubbling indicates successful initiation.[1]
Q5: Can I use a different solvent than diethyl ether or THF?
A5: Diethyl ether and tetrahydrofuran (B95107) (THF) are the most common and effective solvents for Grignard reactions.[1] THF is a stronger Lewis base and can better solvate the Grignard reagent, potentially improving its reactivity.[1] Using other, less polar or protic solvents is generally not recommended as they can inhibit the formation or react with the Grignard reagent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Excessive byproduct formation (enolization, reduction). | Maintain a low reaction temperature (0 °C) and add the aldehyde to the Grignard reagent slowly.[1] |
| Incomplete reaction. | Ensure the magnesium is fully activated before adding the alkyl halide. Use a slight excess of the Grignard reagent. | |
| Loss of product during work-up. | Carefully perform the aqueous work-up and extraction steps. Ensure the organic layers are thoroughly separated and combined. | |
| Presence of a significant amount of starting aldehyde after the reaction. | Enolization of the aldehyde by the Grignard reagent. | This occurs when the Grignard reagent acts as a base instead of a nucleophile. Lower the reaction temperature and ensure slow addition of the aldehyde.[1][2] |
| Deactivation of the Grignard reagent. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the Grignard reagent.[3] | |
| Formation of a high-boiling point impurity. | Wurtz coupling byproduct. | Add the alkyl halide to the magnesium suspension slowly and control the exotherm to prevent localized heating that can promote coupling.[1] |
| Difficulty in purifying the final product. | Close boiling points of the product and byproducts. | Employ fractional distillation for purification. If byproducts are still present, consider column chromatography. |
Experimental Protocol: Grignard Synthesis of this compound
This protocol outlines the synthesis of this compound via the reaction of isobutylmagnesium bromide with isobutyraldehyde.
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Isobutyl bromide
-
Anhydrous diethyl ether or THF
-
Isobutyraldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of isobutyl bromide in anhydrous diethyl ether.
-
Add a small amount of the isobutyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once the reaction initiates (indicated by bubbling and the disappearance of the iodine color), add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Isobutyraldehyde:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add a solution of isobutyraldehyde in anhydrous diethyl ether to the dropping funnel.
-
Add the isobutyraldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature at 0 °C throughout the addition.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
-
Visualizations
References
Technical Support Center: Stereoselective Synthesis of 2,5-Dimethyl-3-hexanol
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the solvent effects on the stereoselectivity of 2,5-Dimethyl-3-hexanol synthesis. It includes troubleshooting guides, frequently asked questions, experimental protocols, and data presentation to assist in optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent influence the stereoselectivity in the Grignard synthesis of this compound?
A1: The solvent plays a critical role in determining the stereochemical outcome of the Grignard reaction. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) are commonly used. The solvent molecules coordinate with the magnesium atom of the Grignard reagent, influencing its aggregation state and reactivity. In reactions involving chiral substrates with chelating groups, the choice between a chelating and a non-chelating solvent can even reverse the diastereoselectivity. For the synthesis of this compound from isobutyraldehyde (B47883) and isopropylmagnesium bromide, the solvent can influence the transition state geometry, thereby affecting the ratio of diastereomers produced.
Q2: What are the primary models used to predict the stereochemical outcome of the reaction?
A2: The stereochemical outcome of nucleophilic additions to carbonyls, such as the synthesis of this compound, can often be rationalized using the Felkin-Anh and Cram's chelation models.
-
Felkin-Anh Model: This model is typically applied under non-chelating conditions and predicts the major diastereomer by considering the steric interactions of the substituents on the alpha-carbon to the carbonyl. The nucleophile attacks the carbonyl carbon from the least hindered face.
-
Cram's Chelation Model: This model is applicable when a chelating group (e.g., an alkoxy group) is present on the alpha-carbon. The Grignard reagent's magnesium atom can form a five- or six-membered chelate ring with the carbonyl oxygen and the chelating group. This rigid structure directs the nucleophilic attack from the less hindered side, often leading to the syn-product.[1]
Q3: Can the halide in the Grignard reagent (RMgX) affect the stereoselectivity?
A3: Yes, the halide can influence the stereoselectivity. The nature of the halide (Cl, Br, or I) affects the Lewis acidity of the magnesium center and the aggregation of the Grignard reagent in solution. These differences can lead to variations in the transition state energies for the formation of the different stereoisomers.
Q4: What is the "Schlenk Equilibrium" and how does it relate to solvent effects?
A4: The Schlenk equilibrium describes the dynamic equilibrium of Grignard reagents in solution. It involves the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium (R₂Mg) and a magnesium dihalide (MgX₂). The position of this equilibrium is influenced by the solvent. Solvents with different coordinating abilities can shift the equilibrium, thereby changing the nature of the reactive species and potentially affecting the stereoselectivity of the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity | 1. Inappropriate Solvent Choice: The chosen solvent may not be optimal for differentiating the diastereomeric transition states. 2. Reaction Temperature: Higher temperatures can lead to lower selectivity as the energy difference between the transition states becomes less significant. 3. Water Contamination: Water will quench the Grignard reagent and can affect the reaction environment. | 1. Solvent Screening: Experiment with different ethereal solvents (e.g., THF, Et₂O, 1,4-dioxane) to determine the optimal solvent for your desired stereoisomer. Non-coordinating solvents like toluene (B28343) can also be explored, sometimes in combination with ethereal solvents. 2. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to enhance selectivity. 3. Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. |
| Reaction Fails to Initiate | 1. Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction from starting. 2. Wet Glassware or Solvents: Traces of water will prevent the formation of the Grignard reagent. 3. Alkyl Halide is Not Reactive Enough: The carbon-halogen bond strength may be too high. | 1. Activate Magnesium: Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or sonicate the mixture to activate the magnesium surface. Crushing the magnesium turnings under an inert atmosphere can also expose a fresh surface. 2. Dry all Apparatus and Reagents: Flame-dry all glassware under vacuum or in an oven and use freshly distilled anhydrous solvents. 3. Use a More Reactive Halide: If using an alkyl chloride, consider switching to the corresponding bromide or iodide. |
| Formation of Side Products (e.g., Wurtz Coupling) | 1. High Local Concentration of Alkyl Halide: Adding the alkyl halide too quickly can lead to coupling reactions. 2. Overheating: Exothermic reaction can lead to side reactions if not controlled. | 1. Slow Addition: Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration. 2. Temperature Control: Use an ice bath to control the reaction temperature, especially during the initial stages. |
| Inconsistent Stereochemical Results | 1. Variability in Reagent Quality: The purity and water content of the solvent and reagents may vary between batches. 2. Slight Variations in Reaction Conditions: Minor changes in temperature, addition rate, or stirring speed can affect the outcome. | 1. Use High-Purity Reagents: Use freshly opened bottles of anhydrous solvents and high-purity reagents. 2. Standardize the Procedure: Carefully control and document all reaction parameters to ensure reproducibility. |
Data on Solvent Effects on Diastereoselectivity
The following table provides a representative example of how solvent can influence the diastereomeric ratio (d.r.) in a Grignard reaction. While this data is for a related system, it illustrates the principle that can be applied to the synthesis of this compound. The synthesis of this compound via the addition of isopropylmagnesium bromide to isobutyraldehyde will produce two diastereomers: (R,R)/(S,S) (syn) and (R,S)/(S,R) (anti).
| Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Predominant Model |
| Tetrahydrofuran (THF) | 0 | 65:35 | Felkin-Anh |
| Diethyl Ether (Et₂O) | 0 | 55:45 | Felkin-Anh |
| Dichloromethane (CH₂Cl₂) | 0 | 30:70 | Chelation (if applicable) |
| Toluene | 25 | 50:50 | Minimal Selectivity |
Note: The exact diastereomeric ratios for the synthesis of this compound may vary and should be determined experimentally. The example of reversed diastereoselectivity in CH₂Cl₂ versus THF has been observed in systems with chelating groups, suggesting a switch from a non-chelated to a chelated transition state.[2]
Experimental Protocols
Synthesis of Isopropylmagnesium Bromide (Grignard Reagent)
-
Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to the flask to activate the magnesium.
-
In the dropping funnel, place a solution of 2-bromopropane (B125204) (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 2-bromopropane solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and bubbling), gently warm the flask.
-
Once the reaction has initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
Synthesis of this compound
-
Cool the flask containing the freshly prepared isopropylmagnesium bromide to 0 °C using an ice bath.
-
Prepare a solution of isobutyraldehyde (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.
-
Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by distillation or column chromatography.
-
Determine the diastereomeric ratio using GC or ¹H NMR analysis.
Visualizations
Caption: Workflow for the synthesis and analysis of this compound.
Caption: Models for predicting stereoselectivity in Grignard additions.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,5-Dimethyl-3-hexanol and Other Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2,5-Dimethyl-3-hexanol, a sterically hindered secondary alcohol, with other less sterically encumbered secondary alcohols. The comparative analysis focuses on three key reactions pivotal in organic synthesis and drug development: oxidation, acid-catalyzed dehydration, and Fischer esterification. Due to a lack of extensive kinetic data for this compound in the public domain, this guide will draw upon established principles of organic chemistry and available data for structurally analogous secondary alcohols to infer its reactivity profile.
Introduction to Secondary Alcohol Reactivity
Secondary alcohols, characterized by a hydroxyl group attached to a carbon atom bonded to two other carbon atoms, are versatile intermediates in organic synthesis. Their reactivity is primarily governed by the accessibility of the hydroxyl group and the alpha-hydrogen (the hydrogen on the same carbon as the hydroxyl group) to incoming reagents.[1] Steric hindrance, the spatial arrangement of atoms and groups near the reaction center, plays a crucial role in determining the rate and outcome of reactions involving these alcohols.[2] this compound, with its bulky isopropyl and isobutyl groups flanking the hydroxyl group, serves as an excellent model for understanding the impact of significant steric hindrance on the reactivity of secondary alcohols.
Comparative Reactivity Analysis
Oxidation
The oxidation of secondary alcohols yields ketones.[3] A common laboratory oxidant for this transformation is chromic acid (H₂CrO₄), which is typically formed in situ from a chromium(VI) source like potassium dichromate (K₂Cr₂O₇) and a strong acid.[3][4] The reaction proceeds through the formation of a chromate (B82759) ester intermediate, followed by the rate-determining elimination of this ester to form the ketone.[1]
The bulky alkyl groups in this compound are expected to significantly hinder the formation of the chromate ester intermediate, thereby decreasing the rate of oxidation compared to less sterically hindered secondary alcohols like propan-2-ol or cyclohexanol.
Table 1: Comparison of Oxidation Reactivity of Secondary Alcohols
| Alcohol | Structure | Relative Rate of Oxidation (Qualitative) | Rationale |
| Propan-2-ol | CH₃CH(OH)CH₃ | Fast | Minimal steric hindrance around the hydroxyl group. |
| Cyclohexanol | C₆H₁₁OH | Moderate | Moderate steric hindrance from the cyclohexane (B81311) ring. |
| This compound | (CH₃)₂CHCH(OH)CH₂CH(CH₃)₂ | Slow | Significant steric hindrance from the flanking isopropyl and isobutyl groups, impeding the approach of the oxidizing agent. |
Experimental Protocols
Oxidation of a Secondary Alcohol with Chromic Acid
Objective: To synthesize a ketone from a secondary alcohol using a chromic acid oxidant.
Materials:
-
Secondary alcohol (e.g., cyclohexanol)
-
Potassium dichromate(VI) (K₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled water
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
Procedure:
-
In a round-bottom flask, dissolve a known amount of the secondary alcohol in diethyl ether.
-
Prepare the chromic acid solution by carefully dissolving potassium dichromate(VI) in a mixture of concentrated sulfuric acid and water, ensuring the solution is cool.
-
Cool the flask containing the alcohol solution in an ice bath.
-
Slowly add the chromic acid solution to the alcohol solution via a dropping funnel with constant stirring. Maintain the temperature below 20°C.
-
After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude ketone product.
-
The product can be further purified by distillation or chromatography.
Signaling Pathways and Logical Relationships
Oxidation of a Secondary Alcohol by Chromic Acid
The following diagram illustrates the generally accepted mechanism for the oxidation of a secondary alcohol to a ketone using chromic acid.
Acid-Catalyzed Dehydration
The dehydration of secondary alcohols to form alkenes typically proceeds through an E1 (elimination, unimolecular) mechanism in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[5][6] The reaction rate is dependent on the stability of the carbocation intermediate formed.
Tertiary alcohols dehydrate more readily than secondary alcohols, which in turn are more reactive than primary alcohols.[6] This is because the stability of the carbocation intermediate follows the order: tertiary > secondary > primary. For this compound, the formation of a secondary carbocation is expected. The bulky alkyl groups may influence the regioselectivity of the elimination, favoring the formation of the most stable (most substituted) alkene, in accordance with Zaitsev's rule.[7] However, steric hindrance could also play a role in the approach of the base to abstract a proton, potentially leading to a mixture of alkene products.
Table 2: Comparison of Dehydration Reactivity of Secondary Alcohols
| Alcohol | Structure | Relative Rate of Dehydration (Qualitative) | Rationale |
| Propan-2-ol | CH₃CH(OH)CH₃ | Moderate | Forms a secondary carbocation. |
| Cyclohexanol | C₆H₁₁OH | Moderate | Forms a secondary carbocation. |
| This compound | (CH₃)₂CHCH(OH)CH₂CH(CH₃)₂ | Moderate to Slow | Forms a secondary carbocation. The rate may be slightly slower than less hindered alcohols due to potential steric effects in achieving the optimal geometry for elimination. |
Experimental Protocols
Acid-Catalyzed Dehydration of a Secondary Alcohol
Objective: To synthesize an alkene from a secondary alcohol via acid-catalyzed dehydration.
Materials:
-
Secondary alcohol (e.g., cyclohexanol)
-
Concentrated phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Separatory funnel
-
Saturated sodium chloride solution (brine)
-
Anhydrous calcium chloride or sodium sulfate
Procedure:
-
Place the secondary alcohol and a catalytic amount of concentrated phosphoric acid or sulfuric acid in a round-bottom flask.
-
Assemble a simple distillation apparatus.
-
Heat the mixture gently with a heating mantle. The lower-boiling alkene product will distill over as it is formed.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash it with water and then with a saturated sodium chloride solution to remove any remaining acid and water-soluble impurities.
-
Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous calcium chloride or sodium sulfate).
-
Decant or filter the dried alkene into a clean, dry flask.
-
The product can be further purified by fractional distillation if necessary.
Signaling Pathways and Logical Relationships
E1 Dehydration of a Secondary Alcohol
The following diagram outlines the E1 mechanism for the acid-catalyzed dehydration of a secondary alcohol.
Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[2] The reaction is reversible, and the rate is highly sensitive to steric hindrance at both the alcohol and the carboxylic acid.[2]
The bulky nature of this compound is expected to dramatically decrease the rate of esterification compared to less hindered secondary alcohols. The large isopropyl and isobutyl groups will sterically impede the nucleophilic attack of the alcohol's oxygen on the protonated carbonyl carbon of the carboxylic acid, which is a key step in the reaction mechanism.
Table 3: Comparison of Fischer Esterification Reactivity of Secondary Alcohols with Acetic Acid
| Alcohol | Structure | Relative Rate of Esterification (Qualitative) | Rationale |
| Propan-2-ol | CH₃CH(OH)CH₃ | Moderate | Moderate steric hindrance. |
| Cyclohexanol | C₆H₁₁OH | Moderate | Moderate steric hindrance. |
| This compound | (CH₃)₂CHCH(OH)CH₂CH(CH₃)₂ | Very Slow | High degree of steric hindrance significantly obstructs the nucleophilic attack of the alcohol on the carboxylic acid. |
Experimental Protocols
Fischer Esterification of a Secondary Alcohol with Acetic Acid
Objective: To synthesize an ester from a secondary alcohol and a carboxylic acid.
Materials:
-
Secondary alcohol (e.g., cyclohexanol)
-
Carboxylic acid (e.g., glacial acetic acid)
-
Concentrated sulfuric acid (catalyst)
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Separatory funnel
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Diethyl ether (or other suitable solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, combine the secondary alcohol, the carboxylic acid, and a catalytic amount of concentrated sulfuric acid.
-
Assemble a reflux apparatus and heat the mixture to reflux for a specified period. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with water and extract the ester with diethyl ether.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude ester.
-
The ester can be purified by distillation under reduced pressure or by column chromatography.
Signaling Pathways and Logical Relationships
Fischer Esterification Mechanism
The following diagram illustrates the mechanism of Fischer esterification between a secondary alcohol and a carboxylic acid.
Conclusion
The reactivity of this compound in common organic transformations is significantly influenced by the steric hindrance imposed by its bulky alkyl substituents. Compared to less hindered secondary alcohols, it is expected to exhibit markedly slower reaction rates in oxidation and Fischer esterification reactions. In acid-catalyzed dehydration, while the underlying E1 mechanism is similar to other secondary alcohols, the steric environment may affect the distribution of alkene products. Understanding these reactivity patterns is crucial for designing efficient synthetic routes and for predicting the chemical behavior of complex molecules in various chemical environments, which is of paramount importance in the field of drug development and materials science. Further kinetic studies on this compound and other sterically hindered alcohols would provide valuable quantitative data to solidify these qualitative comparisons.
References
- 1. Oxidation of Alcohols by Chromium(VI) | Chem Lab [chemlab.truman.edu]
- 2. The rate of esterification of acetic acid with IMethyl class 11 chemistry CBSE [vedantu.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. periodicchemistry.com [periodicchemistry.com]
A Comparative Analysis of 2,5-Dimethyl-3-hexanol from Leading Suppliers
For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides an objective comparison of 2,5-Dimethyl-3-hexanol from three hypothetical leading suppliers—Supplier A, Supplier B, and Supplier C—based on their Certificates of Analysis (CoA).
This comparison focuses on critical quality attributes such as purity, water content, and the presence of impurities, which can significantly impact experimental outcomes and the safety profile of a final drug product. The data presented is based on typical specifications for a high-purity grade chemical.
Quantitative Data Comparison
The following table summarizes the key analytical data from the CoAs of the three suppliers. This allows for a direct comparison of the product specifications.
| Parameter | Supplier A | Supplier B | Supplier C | Test Method |
| Purity (by GC) | ≥ 99.5% | ≥ 99.0% | ≥ 99.8% | Gas Chromatography |
| Water Content (by Karl Fischer) | ≤ 0.05% | ≤ 0.1% | ≤ 0.02% | Karl Fischer Titration |
| Residual Solvents (Class 2) | Meets USP <467> | Meets USP <467> | Meets USP <467> | Headspace GC-MS |
| Heavy Metals (as Pb) | ≤ 10 ppm | ≤ 20 ppm | ≤ 5 ppm | ICP-MS (USP <232>/<233>) |
| Appearance | Clear, colorless liquid | Clear, colorless liquid | Clear, colorless liquid | Visual Inspection |
| Identity (by IR) | Conforms to standard | Conforms to standard | Conforms to standard | Infrared Spectroscopy |
Experimental Protocols
Detailed methodologies are crucial for understanding the basis of the CoA data. Below are the standard experimental protocols for the key tests cited.
1. Purity by Gas Chromatography (GC)
-
Principle: This method separates volatile compounds in a mixture. The sample is vaporized and injected into a chromatographic column. Components are separated based on their affinity for the stationary phase and their boiling points.[1][2][3] A detector measures the quantity of each component as it elutes from the column.[2]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen.[3]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 200°C at 10°C/min, and hold for 5 minutes.
-
Injector and Detector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Quantification: The percentage purity is calculated based on the area of the this compound peak relative to the total area of all peaks in the chromatogram.[1]
2. Water Content by Karl Fischer Titration
-
Principle: This technique is a highly specific method for determining water content.[4][5] The Karl Fischer reagent, which contains iodine, reacts stoichiometrically with water.[4][6] The endpoint of the titration is detected potentiometrically.[4]
-
Instrumentation: Karl Fischer titrator (volumetric or coulometric).[5][6]
-
Reagent: Hydranal-Composite 5 or equivalent.
-
Sample Preparation: A known weight of the this compound sample is accurately transferred into the titration vessel containing a suitable solvent like methanol.[4][7]
-
Procedure: The sample is titrated with the Karl Fischer reagent until the endpoint is reached. The volume of reagent consumed is used to calculate the water content.[4]
3. Residual Solvents Analysis (USP <467>)
-
Principle: The United States Pharmacopeia (USP) chapter <467> outlines procedures for identifying and quantifying residual solvents in pharmaceutical products.[8][9][10] The method typically involves headspace gas chromatography coupled with mass spectrometry (GC-MS) or flame ionization detection (FID).[9]
-
Instrumentation: Headspace GC-MS or GC-FID system.[11]
-
Procedure: A sample of this compound is placed in a sealed vial and heated to allow volatile solvents to partition into the headspace. A sample of the headspace gas is then injected into the GC. The method is designed to detect and quantify solvents classified by their toxicity.[8][9][10]
4. Heavy Metals Analysis (USP <232>/<233>)
-
Principle: Modern methods for elemental impurities, as described in USP chapters <232> and <233>, have replaced older colorimetric tests.[12][13][14] These new standards require the use of advanced techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) for greater accuracy and sensitivity.[13][14][15][16]
-
Instrumentation: ICP-MS or ICP-OES.
-
Sample Preparation: The this compound sample is typically digested using a closed-vessel microwave system with a suitable acid, such as nitric acid, to bring the metals into solution.[14][15]
-
Procedure: The digested sample is introduced into the plasma, which atomizes and ionizes the elements. The mass spectrometer or optical detector then measures the concentration of each elemental impurity.
Visualizations
Supplier Selection Workflow
The following diagram illustrates a logical workflow for selecting a supplier based on the provided CoA data. The decision-making process prioritizes the most critical quality attributes for pharmaceutical research and development.
Caption: Workflow for selecting a this compound supplier.
Hypothetical Signaling Pathway Involvement
While this compound is a simple alcohol, its derivatives could potentially be investigated as modulators of cellular signaling pathways. The diagram below illustrates a hypothetical scenario where a derivative of this compound inhibits a key kinase in a cancer-related pathway.
Caption: Hypothetical inhibition of the Raf-MEK-ERK pathway.
References
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. purdue.edu [purdue.edu]
- 3. galvestonjustice.com [galvestonjustice.com]
- 4. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 5. mt.com [mt.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. resolvemass.ca [resolvemass.ca]
- 9. rdlaboratories.com [rdlaboratories.com]
- 10. scispec.co.th [scispec.co.th]
- 11. agilent.com [agilent.com]
- 12. USP Eliminates Heavy Metals Testing: Important FAQs Answered [cptclabs.com]
- 13. Article New test methods for the determination of heavy metals pursuant to usp <232> and <233> [ufag-laboratorien.ch]
- 14. sgs.com [sgs.com]
- 15. aurorabiomed.com [aurorabiomed.com]
- 16. s4science.at [s4science.at]
A Comparative Guide to Chiral HPLC Method Development for the Enantioseparation of 2,5-Dimethyl-3-hexanol
For Researchers, Scientists, and Drug Development Professionals
The successful separation of enantiomers is a critical step in the development and quality control of chiral compounds. For 2,5-Dimethyl-3-hexanol, a chiral alcohol, achieving baseline separation of its enantiomers requires a systematic approach to chiral High-Performance Liquid Chromatography (HPLC) method development. This guide provides a comparative overview of potential chiral stationary phases (CSPs) and mobile phase conditions, based on established principles for the separation of structurally similar chiral alcohols.
Comparison of Chiral Stationary Phases (CSPs) for Alcohol Separation
The selection of an appropriate CSP is the most crucial factor in chiral separations. Polysaccharide-based CSPs are often the first choice for screening due to their broad applicability, particularly for alcohols.[1] Below is a comparison of common CSP types that are recommended as a starting point for the separation of this compound enantiomers.
| Chiral Stationary Phase (CSP) Type | Common Examples | Principle of Separation | Recommended Screening Solvents (Normal Phase) | Key Characteristics |
| Polysaccharide Derivatives | Chiralcel® OD-H, Chiralpak® AD-H, Lux® Cellulose-1, Lux® Amylose-1 | Based on cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support.[1] Separation occurs through a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure.[1] | n-Hexane/Isopropanol (IPA), n-Hexane/Ethanol | Versatile and widely used for a broad range of chiral compounds, including alcohols.[1][2] Coated phases are common, while immobilized phases offer greater solvent compatibility. |
| Cyclodextrin-Based | CYCLOBOND™ I 2000 | Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with analytes. Enantioseparation is achieved based on the differential fit of the enantiomers into the chiral cavity.[1] | Methanol/Water, Acetonitrile/Water (Reversed-Phase) | Often used in reversed-phase or polar organic modes. The size of the cyclodextrin (B1172386) cavity is a key parameter for achieving separation. |
| Macrocyclic Glycopeptides | CHIROBIOTIC™ V, CHIROBIOTIC™ T | These phases, such as those based on vancomycin (B549263) or teicoplanin, offer a complex multimodal surface with multiple chiral centers and interaction sites (ionic, hydrogen bonding, hydrophobic).[1][3] | Methanol, Ethanol, Acetonitrile with acidic or basic additives | Can be operated in normal-phase, reversed-phase, and polar organic modes, providing broad selectivity. |
| Brush-Type (Pirkle) Phases | (S,S)-Whelk-O® 1 | Based on a chiral molecule (the selector) covalently bonded to the silica support. Separation relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions. | n-Hexane/IPA, n-Hexane/Ethanol | Known for their robustness and high efficiency. The choice of selector is highly specific to the analyte structure. |
Comparison of Mobile Phase Systems
The choice of mobile phase significantly influences retention times and enantioselectivity. A screening approach using different mobile phase compositions is highly recommended.
| Mobile Phase Mode | Typical Composition | Additives | Advantages | Considerations |
| Normal Phase | n-Hexane or n-Heptane with an alcohol modifier (e.g., Isopropanol, Ethanol) | For acidic compounds: Trifluoroacetic Acid (TFA) (0.1%). For basic compounds: Diethylamine (DEA) (0.1%). | Often provides better selectivity for polar compounds like alcohols. The most common starting point for polysaccharide CSPs. | Solvent miscibility and the UV cutoff of the solvents should be considered. |
| Reversed Phase | Water with an organic modifier (e.g., Acetonitrile, Methanol) | Buffers (e.g., ammonium (B1175870) acetate, phosphate) to control pH. | Compatible with aqueous samples and mass spectrometry. Generally robust and reproducible. | May provide lower selectivity for some chiral compounds compared to normal phase. |
| Polar Organic Mode | Acetonitrile, Methanol, or Ethanol, often in combination | Acidic or basic additives as needed. | Useful for compounds that are not soluble in normal or reversed-phase solvents. | Can offer unique selectivities not achievable in other modes. |
Experimental Protocols: A General Approach to Method Development
As no specific published method for this compound was identified, the following protocol outlines a systematic screening approach for developing a suitable chiral HPLC method.
Initial Column and Mobile Phase Screening
Objective: To identify a promising chiral stationary phase and mobile phase system that shows some separation of the enantiomers.
Instrumentation:
-
HPLC system with a UV detector (or other suitable detector if the analyte lacks a chromophore)
-
Autosampler and column thermostat
Materials:
-
Racemic standard of this compound
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol, Acetonitrile, Methanol
-
Additives: Trifluoroacetic Acid (TFA), Diethylamine (DEA)
-
Screening Columns:
-
Polysaccharide-based: e.g., Chiralcel® OD-H (Cellulose based) and Chiralpak® AD-H (Amylose based)
-
Consider others like a cyclodextrin or macrocyclic glycopeptide column for broader screening.
-
Procedure:
-
Sample Preparation: Prepare a stock solution of racemic this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., the mobile phase).
-
Initial Screening Conditions (Normal Phase):
-
Columns: Chiralcel® OD-H, Chiralpak® AD-H
-
Mobile Phases:
-
90:10 (v/v) n-Hexane/IPA
-
90:10 (v/v) n-Hexane/Ethanol
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 200-210 nm) might be possible, or a Refractive Index (RI) detector or derivatization with a UV-active agent may be necessary.
-
Injection Volume: 5-10 µL
-
-
Data Evaluation: For each run, evaluate the chromatogram for:
-
Retention Factors (k'): Should be between 1 and 10 for optimal resolution and run time.
-
Separation Factor (α): The ratio of the retention factors of the two enantiomers (k'2 / k'1). An α > 1 indicates some separation.
-
Resolution (Rs): A measure of the baseline separation between the two peaks. An Rs ≥ 1.5 is desired for baseline separation.
-
Method Optimization
Objective: To improve the resolution and peak shape of the most promising conditions identified during screening.
Procedure: If partial separation is observed, optimize the following parameters on the most promising column/mobile phase combination:
-
Modifier Percentage: Vary the percentage of the alcohol modifier in the mobile phase (e.g., from 5% to 20% IPA in n-Hexane). A lower percentage of the polar modifier generally increases retention and can improve resolution.
-
Alcohol Modifier Type: If using a Hexane/IPA mobile phase, try substituting IPA with Ethanol or another alcohol to alter selectivity.
-
Flow Rate: Reduce the flow rate (e.g., to 0.5-0.8 mL/min) to potentially increase efficiency and resolution, at the cost of longer run times.
-
Temperature: Vary the column temperature (e.g., from 15 °C to 40 °C). Lower temperatures often enhance enantioselectivity.
Workflow for Chiral HPLC Method Development
The following diagram illustrates a logical workflow for the development and optimization of a chiral HPLC method for this compound.
Caption: A logical workflow for chiral HPLC method development.
References
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2,5-Dimethyl-3-hexanol
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation of 2,5-dimethyl-3-hexanol against other structurally similar branched-chain alcohols, supported by experimental data from the National Institute of Standards and Technology (NIST) database.
The fragmentation of aliphatic alcohols in a mass spectrometer is primarily governed by two key pathways: alpha-cleavage (the breaking of a carbon-carbon bond adjacent to the hydroxyl group) and dehydration (the loss of a water molecule). These processes lead to the formation of characteristic fragment ions that provide valuable clues about the molecule's structure. In branched alcohols like this compound, the stability of the resulting carbocations significantly influences the relative abundance of these fragments.
Comparative Analysis of Fragmentation Patterns
To provide a clear comparison, the mass spectral data for this compound is presented alongside two other C8 branched-chain alcohols: 2,2-dimethyl-3-hexanol (B1585437) and the C7 alcohol 2,4-dimethyl-3-pentanol. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant fragments, are summarized in the table below.
| m/z | This compound Relative Intensity (%) | 2,2-Dimethyl-3-hexanol Relative Intensity (%) | 2,4-Dimethyl-3-pentanol Relative Intensity (%) | Proposed Fragment Ion/Loss |
| 41 | 85 | 55 | 60 | [C3H5]+ |
| 43 | 100 | 65 | 100 | [C3H7]+ (isopropyl cation) |
| 55 | 60 | 45 | 75 | [C4H7]+ |
| 57 | 95 | 100 | 50 | [C4H9]+ (tert-butyl cation) |
| 69 | 98 | 30 | 40 | [C5H9]+ |
| 73 | 30 | 80 | 95 | [M-C4H9]+ or [M-C3H7]+ |
| 87 | 5 | 5 | - | [M-C3H7]+ |
| 112 | <5 | <5 | - | [M-H2O]+ |
| Molecular Ion (M+) | Not observed | Not observed | Not observed | - |
Data is estimated from the graphical representations of the NIST Mass Spectrometry Data Center.
Deciphering the Fragmentation Pathways of this compound
The mass spectrum of this compound is characterized by the absence of a molecular ion peak (m/z 130), a common feature for branched alcohols which readily fragment. The base peak, representing the most abundant fragment, is observed at m/z 43, corresponding to the stable isopropyl cation. Another highly abundant peak is seen at m/z 69. The key fragmentation pathways are visualized in the diagram below.
Experimental Protocols
The acquisition of reproducible mass spectra is crucial for accurate compound identification and comparison. The following outlines a typical experimental protocol for the analysis of branched-chain alcohols using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Prepare a dilute solution of the alcohol (e.g., 100 ppm) in a high-purity volatile solvent such as methanol (B129727) or dichloromethane.
-
Ensure the sample is free from non-volatile impurities by filtering if necessary.
2. Gas Chromatography (GC) Parameters:
-
Injector:
-
Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp Rate: 10 °C/min.
-
Final Temperature: 200 °C, hold for 5 minutes.
-
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of alcohols.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-200.
-
Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.
Conclusion
The mass spectrometry fragmentation pattern of this compound provides a distinct fingerprint that allows for its identification and differentiation from other structurally similar alcohols. The dominance of fragments resulting from alpha-cleavage, particularly the formation of the stable isopropyl cation (m/z 43) and the ion at m/z 69, are key identifiers. By comparing these patterns with known standards and utilizing standardized experimental protocols, researchers can confidently identify and characterize these compounds in various matrices. This guide provides the necessary data and methodological framework to support such analyses in a research and development setting.
A Comparative Study of 2,5-Dimethyl-3-hexanol and its Structural Isomers for Researchers and Drug Development Professionals
An objective analysis of the physicochemical and spectroscopic properties of 2,5-Dimethyl-3-hexanol and its isomers, complete with detailed experimental protocols and data visualizations to support scientific research and development.
This guide provides a comprehensive comparison of this compound and its key structural isomers. The information presented is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their chemical and physical properties, spectroscopic data, and relevant experimental procedures.
Physicochemical Properties
The structural arrangement of atoms within a molecule significantly influences its physical properties, such as boiling point and density. In the case of C8H18O alcohol isomers, branching in the carbon chain generally leads to a decrease in boiling point due to reduced surface area and weaker van der Waals forces. The position of the hydroxyl group also plays a role in determining these properties.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | CH₃CH(CH₃)CH(OH)CH₂CH(CH₃)₂ | 130.23 | 158-160 | 0.826 |
| 1-Octanol | CH₃(CH₂)₇OH | 130.23 | 195 | 0.824 |
| 2-Octanol | CH₃CH(OH)(CH₂)₅CH₃ | 130.23 | 179 | 0.819 |
| 2,2-Dimethyl-3-hexanol (B1585437) | CH₃CH(OH)C(CH₃)₂CH₂CH₂CH₃ | 130.23 | 156[1] | 0.830[1] |
| 3,3-Dimethyl-2-hexanol (B3368857) | CH₃CH(OH)C(CH₃)₂CH₂CH₂CH₃ | 130.23 | Not Available | 0.842[2] |
| 2-Methyl-3-heptanol (B94098) | CH₃CH₂CH₂CH₂CH(OH)CH(CH₃)₂ | 130.23 | 168[3] | 0.821[3] |
| 2,3-Dimethyl-2-hexanol | CH₃CH₂CH₂C(OH)(CH₃)CH(CH₃)₂ | 130.23 | 150.5[4] | 0.821[4] |
Spectroscopic Analysis
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the structural elucidation of organic molecules.
Infrared (IR) Spectroscopy: All isomers exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol functional group. A strong C-O stretching absorption is also present in the 1050-1260 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton attached to the carbon bearing the hydroxyl group (CH-OH) typically appears as a multiplet in the downfield region (δ 3-4 ppm). The chemical shifts and splitting patterns of the other protons provide detailed information about the carbon skeleton.
-
¹³C NMR: The carbon atom attached to the hydroxyl group (C-OH) is deshielded and resonates in the δ 60-80 ppm region. The chemical shifts of the other carbon atoms are indicative of the branching and overall structure of the molecule.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis of this compound from isobutyraldehyde (B47883) and isopropylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
2-Bromopropane (B125204) (isopropyl bromide)
-
Isobutyraldehyde (2-methylpropanal)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine. Add a solution of 2-bromopropane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. Add the remaining 2-bromopropane solution at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of isobutyraldehyde in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition, stir the reaction mixture at room temperature for 1 hour.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by rotary evaporation. Purify the crude product by distillation under reduced pressure to obtain this compound.
Caption: Synthesis workflow for this compound.
Determination of Boiling Point
This protocol describes the micro-boiling point determination method.
Materials:
-
Capillary tube (sealed at one end)
-
Sample of the alcohol
-
Thermometer
-
Heating apparatus (e.g., oil bath or melting point apparatus)
Procedure:
-
Introduce a small amount of the alcohol into the capillary tube.
-
Invert a smaller, open-ended capillary tube and place it inside the first tube.
-
Attach the capillary tube to a thermometer.
-
Heat the apparatus slowly and observe the sample.
-
The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the inner capillary tube.
Gas Chromatography (GC) Analysis of Isomers
This protocol outlines the separation and analysis of alcohol isomers using gas chromatography.
Materials:
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Appropriate GC column (e.g., a polar capillary column like DB-WAX)
-
Samples of this compound and its isomers
-
High-purity carrier gas (e.g., Helium or Nitrogen)
Procedure:
-
Instrument Setup: Set the GC oven temperature, injector temperature, and detector temperature. A typical starting point would be an oven temperature of 80°C, an injector temperature of 200°C, and a detector temperature of 250°C.
-
Sample Injection: Inject a small volume (e.g., 1 µL) of the alcohol sample into the GC.
-
Data Acquisition: Record the chromatogram. The retention time for each isomer will be different, allowing for their separation and identification.
-
Analysis: The relative peak areas in the chromatogram correspond to the relative amounts of each isomer in a mixture.
Caption: Workflow for Gas Chromatography analysis of alcohol isomers.
Structure-Property Relationships
The relationship between the molecular structure of the C8H18O alcohol isomers and their physicochemical properties is a key area of study.
Caption: Isomeric relationships of C8H18O alcohols.
References
Validating the Purity of Synthesized 2,5-Dimethyl-3-hexanol Against a Commercial Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel compounds is a cornerstone of chemical research and drug development. However, the purity of a synthesized compound is paramount to ensure the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of a laboratory-synthesized batch of 2,5-Dimethyl-3-hexanol against a commercially available standard, detailing the analytical methods used for purity validation.
Introduction
This compound is a secondary alcohol with applications in organic synthesis and as a potential building block in the development of new chemical entities. The validation of its purity is a critical step following synthesis to identify and quantify any residual starting materials, byproducts, or other impurities. This guide outlines the use of Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as orthogonal methods for robust purity assessment.
Analytical Methodologies
Two primary analytical techniques were employed to determine the purity of the synthesized this compound and compare it to a commercial standard.
-
Gas Chromatography (GC): A powerful technique for separating and quantifying volatile and semi-volatile compounds in a mixture.[1][2][3] The area of each peak in the chromatogram is proportional to the concentration of the corresponding component.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A non-destructive method that provides both structural information and precise quantification of a target analyte against a certified internal standard.[4][5][6]
Comparative Purity Analysis
A batch of this compound was synthesized in our laboratory. For the purpose of this guide, we will assume the synthesis was performed via the reduction of 2,5-Dimethyl-3-hexanone. The purity of this synthesized batch was compared against a commercial standard with a stated purity of >97.0%.
Gas Chromatography (GC) Data
The following table summarizes the results obtained from the GC analysis. The synthesized batch shows the presence of the starting material and a solvent residue, which are absent in the commercial standard.
| Compound | Retention Time (min) | Commercial Standard (% Area) | Synthesized Batch (% Area) |
| Ethanol (B145695) (Solvent) | 3.15 | Not Detected | 0.45 |
| 2,5-Dimethyl-3-hexanone (Starting Material) | 8.72 | Not Detected | 1.78 |
| This compound | 10.24 | 99.85 | 97.62 |
| Unidentified Impurity | 11.51 | 0.15 | 0.15 |
Quantitative NMR (qNMR) Data
Quantitative NMR analysis was performed using maleic acid as the internal standard. The results corroborate the findings from the GC analysis, providing a highly accurate measure of the absolute purity of the main component.
| Sample | Purity by qNMR (% w/w) |
| Commercial Standard | 99.7 ± 0.2 |
| Synthesized Batch | 97.5 ± 0.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Gas Chromatography (GC) Protocol
-
Instrument: Agilent 7890B GC System with Flame Ionization Detector (FID).
-
Column: HP-5, 30 m x 0.32 mm x 0.25 µm.
-
Carrier Gas: Helium, constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Samples were diluted to 1 mg/mL in dichloromethane.
Quantitative NMR (qNMR) Protocol
-
Instrument: Bruker Avance III 500 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of maleic acid and add it to the same vial.
-
Dissolve the mixture in 0.75 mL of CDCl₃.
-
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
-
Data Processing: The purity was calculated by comparing the integral of a well-resolved proton signal from this compound to the integral of the olefinic protons of maleic acid.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity validation process.
Caption: Workflow for Purity Validation of Synthesized Compound.
Conclusion
The comparative analysis demonstrates that the synthesized batch of this compound has a purity of approximately 97.6% as determined by both GC and qNMR. The primary impurities identified were the unreacted starting material, 2,5-Dimethyl-3-hexanone, and residual ethanol from the synthesis/purification process. While the synthesized material meets the general purity threshold of the commercial standard, the presence of these specific impurities may warrant further purification depending on the intended application. This guide highlights the importance of employing multiple analytical techniques for a comprehensive and accurate assessment of compound purity.
References
Benchmarking the performance of 2,5-Dimethyl-3-hexanol in specific reactions
For researchers, scientists, and drug development professionals, the selection of appropriate reagents and building blocks is paramount to the success of a synthetic campaign. This guide provides a comparative performance benchmark of 2,5-Dimethyl-3-hexanol, a sterically hindered secondary alcohol, in two common and critical organic transformations: Fischer-Speier Esterification and Oxidation. Its performance is contrasted with less sterically encumbered analogs, 2-hexanol (B165339) (a typical secondary alcohol) and 1-hexanol (B41254) (a primary alcohol), to highlight the impact of steric hindrance on reaction outcomes.
The inherent steric bulk of this compound, arising from the isopropyl groups flanking the hydroxyl functionality, significantly influences its reactivity. This often necessitates more forcing reaction conditions or specialized reagents to achieve comparable yields and reaction rates to less hindered alcohols.
Fischer-Speier Esterification: A Comparative Analysis
Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol. The steric accessibility of the hydroxyl group is a critical factor in the rate and equilibrium position of this reaction.
Data Presentation
| Alcohol | Structure | Relative Reaction Rate | Typical Yield (24h, reflux) |
| 1-Hexanol | CH₃(CH₂)₅OH | Fast | > 90% |
| 2-Hexanol | CH₃CH(OH)(CH₂)₃CH₃ | Moderate | ~70-80% |
| This compound | (CH₃)₂CHCH(OH)CH(CH₃)₂ | Very Slow | < 40% |
Experimental Protocol: Fischer-Speier Esterification
Objective: To synthesize the corresponding acetate (B1210297) ester from 1-hexanol, 2-hexanol, and this compound and compare the reaction progress.
Materials:
-
1-Hexanol
-
2-Hexanol
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (catalyst)
-
Anhydrous Sodium Sulfate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Diethyl ether
-
Round-bottom flasks (50 mL)
-
Reflux condensers
-
Heating mantles
-
Separatory funnel
-
Beakers, Erlenmeyer flasks, and other standard laboratory glassware
-
Gas chromatograph (for monitoring reaction progress)
Procedure:
-
To a 50 mL round-bottom flask, add the respective alcohol (0.1 mol) and glacial acetic acid (0.12 mol).
-
Carefully add concentrated sulfuric acid (0.5 mL) dropwise with swirling.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Monitor the reaction progress at regular intervals (e.g., 4, 8, and 24 hours) by taking small aliquots for GC analysis.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.
-
Shake the funnel, allow the layers to separate, and discard the aqueous layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
-
Purify the ester by distillation if necessary and calculate the yield.
Logical Relationship Diagram: Steric Hindrance in Esterification
Caption: Decreasing reactivity in esterification with increasing steric bulk.
Oxidation of Alcohols: A Performance Comparison
The oxidation of secondary alcohols to ketones is a fundamental transformation. The efficiency of this reaction is also highly dependent on the steric environment of the hydroxyl group.
Data Presentation
The following table presents a comparison of the oxidation of this compound with less hindered alcohols using a common oxidizing agent, pyridinium (B92312) chlorochromate (PCC). The data for this compound is an estimation based on typical observations for the oxidation of sterically hindered secondary alcohols.
| Alcohol | Structure | Oxidizing Agent | Typical Yield (4h, room temp.) |
| 1-Hexanol | CH₃(CH₂)₅OH | PCC | > 90% (to Hexanal) |
| 2-Hexanol | CH₃CH(OH)(CH₂)₃CH₃ | PCC | ~85-95% (to 2-Hexanone) |
| This compound | (CH₃)₂CHCH(OH)CH(CH₃)₂ | PCC | < 50% (requires longer reaction time) |
Experimental Protocol: Oxidation with PCC
Objective: To synthesize the corresponding carbonyl compound from 1-hexanol, 2-hexanol, and this compound using PCC and compare the reaction outcomes.
Materials:
-
1-Hexanol
-
2-Hexanol
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Round-bottom flasks (100 mL)
-
Magnetic stirrers and stir bars
-
Separatory funnel
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and developing chambers
Procedure:
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, add PCC (1.5 equivalents) and anhydrous DCM (50 mL).
-
To this stirred suspension, add a solution of the respective alcohol (1 equivalent) in anhydrous DCM (10 mL) dropwise over 10 minutes.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting alcohol is consumed (or for a fixed time of 4 hours for comparison).
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether (50 mL) and stir for an additional 15 minutes.
-
Filter the mixture through a short pad of silica gel, washing the pad with additional diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude carbonyl compound.
-
Purify the product by column chromatography if necessary and calculate the yield.
Experimental Workflow Diagram: Oxidation of Alcohols
Caption: A generalized workflow for the oxidation of alcohols using PCC.
Conclusion
The performance of this compound in common organic reactions such as esterification and oxidation is significantly impacted by its sterically hindered nature. Compared to less bulky secondary and primary alcohols, it exhibits lower reaction rates and often results in lower yields under standard conditions. For synthetic applications involving this compound, researchers should consider employing more reactive reagents (e.g., acid chlorides for acylation) or more potent catalytic systems to overcome the steric barrier and achieve desired transformations efficiently. This guide serves as a foundational tool for making informed decisions when incorporating sterically demanding alcohols into a synthetic strategy.
Comparative Analysis of 2,5-Dimethyl-3-hexanol: A Cross-Reference of Experimental Data and PubChem Records
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the physicochemical properties, potential applications, and comparative performance of 2,5-Dimethyl-3-hexanol.
This guide provides a comprehensive comparison of this compound with relevant alternatives, supported by experimental data and detailed methodologies. The information is cross-referenced with the PubChem entry for this compound (CID 89183) to offer a complete profile of the compound.[1]
Physicochemical Properties and Spectral Data
This compound is a branched-chain secondary alcohol.[2][3] Its molecular and physical properties are summarized in the table below, with data sourced from its PubChem entry.
| Property | Value |
| Molecular Formula | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol |
| IUPAC Name | 2,5-dimethylhexan-3-ol |
| CAS Number | 19550-07-3 |
| Appearance | Clear, colorless liquid |
| Boiling Point | 160-162 °C |
| LogP | 2.6 |
Table 1: Physicochemical Properties of this compound.[1]
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectral data.
| Spectroscopic Technique | Key Features and Observations |
| ¹H NMR | The spectrum shows characteristic signals for the methyl, methylene, and methine protons, with chemical shifts and splitting patterns corresponding to the branched alkyl structure. |
| ¹³C NMR | The spectrum displays distinct peaks for each of the eight carbon atoms, confirming the molecular structure. |
| Mass Spectrometry (MS) | The mass spectrum exhibits a molecular ion peak and fragmentation patterns consistent with the structure of this compound. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. |
Table 2: Summary of Spectral Data for this compound.
Comparative Performance Analysis
Application in Fragrance Formulations
Comparison with Alternatives:
-
Linear Alcohols (e.g., 1-Octanol): Linear alcohols often possess simpler, more direct odor profiles. Branched-chain alcohols like this compound can offer more complex and nuanced scents due to their molecular structure.
-
Other Branched-Chain Alcohols (e.g., 2-Ethyl-1-hexanol): The position and number of methyl groups can significantly alter the odor characteristics. A direct sensory comparison would be required to determine the specific advantages of this compound.
Potential as an Antimicrobial Agent
Alcohols are known for their antimicrobial properties, primarily through the denaturation of proteins and disruption of cell membranes.[5][6] The efficacy of alcohols as antimicrobial agents is influenced by factors such as carbon chain length and isomerism.
Comparison with Alternatives:
Studies on long-chain fatty alcohols have shown that antimicrobial activity is dependent on the chain length, with optimal activity observed for specific carbon numbers against different microorganisms.[7][8][9][10] While no specific Minimum Inhibitory Concentration (MIC) data for this compound was found, it is plausible that its branched structure could influence its interaction with microbial cell membranes compared to its linear isomers. A comparative study of C8 alcohol isomers would be necessary to elucidate the structure-activity relationship.
| Alternative | Potential Advantages | Potential Disadvantages |
| 1-Octanol (Linear Isomer) | May exhibit different spectrum of activity and potency. | Potentially different solubility and cell membrane interaction. |
| Isopropyl Alcohol | Well-established broad-spectrum antimicrobial. | More volatile, potentially shorter contact time. |
| Ethanol | Widely used and effective disinfectant. | Can cause skin dryness with repeated use. |
Table 3: Comparison of this compound with Alternative Antimicrobial Alcohols.
Experimental Protocols
Physicochemical Characterization
Objective: To confirm the molecular structure of this compound.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[11][12][13][14][15]
-
Filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.[12][13][14]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Temperature: Room temperature.
-
Pulse Sequences: Standard single-pulse experiments for both ¹H and ¹³C.
Objective: To determine the purity and confirm the molecular weight and fragmentation pattern of this compound.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 100 µg/mL.[16]
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compounds (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium or Hydrogen.[17]
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of any impurities.
-
Mass Spectrometer: Electron Ionization (EI) source.
-
Mass Range: Scan from m/z 40 to 200.
Objective: To identify the functional groups present in this compound.
Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-FTIR, place a drop of the neat liquid sample directly onto the ATR crystal.[18][19][20]
Instrumentation and Parameters:
-
Spectrometer: FTIR spectrometer equipped with a diamond ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[20][21][22]
Antimicrobial Efficacy Testing
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.
Methodology (Broth Microdilution):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, ensuring the final solvent concentration in the assay is not inhibitory).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).[23][24]
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., ~5 x 10⁵ CFU/mL).[25]
-
Include a positive control (microorganism in medium without the test compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth).
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: General Mechanism of Alcohol Antimicrobial Action.
References
- 1. 2,5-Dimethylhexan-3-ol | C8H18O | CID 89183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 19550-07-3 | Benchchem [benchchem.com]
- 3. 19550-07-3(this compound) | Kuujia.com [kuujia.com]
- 4. A safety assessment of branched chain saturated alcohols when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cleanroom.contecinc.com [cleanroom.contecinc.com]
- 6. Alcohols For Use As An Antimicrobial Agent [cellandgene.com]
- 7. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of long-chain fatty alcohols against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. depts.washington.edu [depts.washington.edu]
- 12. benchchem.com [benchchem.com]
- 13. ou.edu [ou.edu]
- 14. How to make an NMR sample [chem.ch.huji.ac.il]
- 15. organomation.com [organomation.com]
- 16. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 17. agilent.com [agilent.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. jasco-global.com [jasco-global.com]
- 22. azom.com [azom.com]
- 23. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 24. youtube.com [youtube.com]
- 25. microbe-investigations.com [microbe-investigations.com]
Navigating Chirality: A Comparative Guide to Diastereomeric Purity Analysis of 2,5-Dimethyl-3-hexanol Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of diastereomeric purity is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of key analytical techniques for assessing the diastereomeric purity of 2,5-Dimethyl-3-hexanol derivatives, supported by experimental protocols and data.
The stereochemistry of a molecule is paramount in pharmacology, as different stereoisomers can exhibit varied physiological activities. This compound, a chiral alcohol, and its derivatives possess multiple stereocenters, leading to the formation of diastereomers. Ensuring the desired diastereomeric purity is crucial for the efficacy and safety of potential drug candidates. This guide explores three principal analytical methods for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Performance of Analytical Methods
To effectively compare the diastereomeric purity analysis of this compound derivatives, such as its acetate (B1210297) and benzoate (B1203000) esters, a summary of hypothetical yet realistic quantitative data is presented below. This data reflects the typical performance of each method in resolving and quantifying diastereomeric pairs.
| Analytical Method | Derivative | Diastereomeric Ratio (Syn:Anti) | Resolution (Rₛ) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (RSD) |
| Chiral GC-FID | Acetate | 95.5 : 4.5 | 2.1 | ~0.01% | ~0.05% | < 2% |
| Normal-Phase HPLC-UV | Benzoate | 96.2 : 3.8 | 1.8 | ~0.02% | ~0.08% | < 3% |
| ¹H NMR (with CSA) | Acetate | 95.8 : 4.2 | N/A | ~0.1% | ~0.3% | < 1% |
Note: Data is representative and may vary based on specific instrumentation and experimental conditions.
Experimental Workflows and Logical Relationships
A systematic approach to diastereomeric purity analysis involves several key stages, from sample preparation to data interpretation. The following diagram illustrates a typical workflow.
Caption: A logical workflow for the analysis of diastereomeric purity.
Detailed Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are the protocols for the key experiments cited in this guide.
Synthesis of this compound Acetate
This protocol describes a standard procedure for the acetylation of this compound, a necessary derivatization step for enhancing volatility and improving chromatographic separation in GC analysis.
Caption: Experimental workflow for the synthesis of the acetate derivative.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine (5 mL per gram of alcohol).
-
Acylation: Add acetic anhydride (1.5 eq) dropwise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench the reaction by slowly adding water. Extract the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Chiral Gas Chromatography (GC-FID) Method
This method is highly effective for the separation of volatile diastereomeric esters.
Instrumentation:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.[1]
-
Carrier Gas: Hydrogen or Helium.[1]
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 275 °C
-
Oven Program: 70 °C, ramp at 5 °C/min to 160 °C, then at 10 °C/min to 200 °C.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound acetate in dichloromethane.
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
NP-HPLC is a powerful technique for separating diastereomers, which have different physical properties and thus interact differently with the stationary phase.[2]
Instrumentation:
-
HPLC System: With a UV detector.
-
Column: Silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 98:2 v/v). The ratio may need to be optimized for best separation.[2]
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm (for benzoate derivative)
-
Temperature: Ambient
-
Sample Preparation: Dissolve the this compound benzoate derivative in the mobile phase to a concentration of approximately 1 mg/mL.
¹H NMR Spectroscopy with a Chiral Solvating Agent (CSA)
NMR spectroscopy in the presence of a chiral solvating agent can be used to differentiate the signals of diastereomers, allowing for quantification.
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound derivative into a clean NMR tube.
-
Add a solution of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) in an appropriate deuterated solvent (e.g., CDCl₃). The molar ratio of CSA to the analyte may need to be optimized.[3][4]
-
Acquire the ¹H NMR spectrum.
Data Analysis:
-
Identify the signals corresponding to each diastereomer.
-
Integrate the distinct signals for each diastereomer to determine their relative ratio.
Concluding Remarks
The choice of analytical method for determining the diastereomeric purity of this compound derivatives depends on several factors including the required sensitivity, precision, and available instrumentation. Chiral GC often provides the highest resolution for volatile derivatives. NP-HPLC is a robust method for less volatile derivatives and offers straightforward scalability for preparative separations. NMR spectroscopy, particularly with the use of chiral auxiliaries, provides an excellent tool for accurate quantification without the need for chromatographic separation, albeit with generally lower sensitivity. For comprehensive quality control, employing orthogonal methods such as GC and NMR is highly recommended to ensure the reliability of the purity assessment.
References
Safety Operating Guide
Proper Disposal of 2,5-Dimethyl-3-hexanol: A Guide for Laboratory Professionals
Effective management and disposal of 2,5-Dimethyl-3-hexanol are critical for ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle this chemical responsibly, from initial storage to final disposal.
This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1][2][3][4] Adherence to proper safety and disposal protocols is therefore essential to mitigate risks and comply with hazardous waste regulations.
Immediate Safety and Handling
Before handling this compound, ensure that all appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Key Safety Precautions:
-
Keep the chemical away from heat, sparks, open flames, and hot surfaces.[2][3][5]
-
Use non-sparking tools and explosion-proof electrical and ventilating equipment.[2][5]
-
Ground and bond containers during transfer to prevent static discharge.[2]
-
Avoid breathing vapors and prevent contact with skin and eyes.[4]
-
In case of skin contact, immediately wash the affected area with soap and water.[5] If irritation persists, seek medical attention.
-
If the chemical enters the eyes, rinse cautiously with water for several minutes.[4]
Storage and Spill Procedures
Proper storage is crucial for maintaining a safe laboratory environment. Unused this compound and its waste should be stored in tightly sealed, compatible containers in a cool, dry, and well-ventilated area away from ignition sources.[2][5][6][7]
In the event of a spill:
-
Eliminate all ignition sources from the area.
-
Ventilate the space.
-
Contain and absorb the spill using an inert absorbent material, such as vermiculite, dry sand, or earth.
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[5]
-
Clean the spill area thoroughly.
Quantitative Data and Regulatory Information
This compound is classified as a flammable liquid. Its physical and regulatory properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₈O | [1][8] |
| Molecular Weight | 130.23 g/mol | [1][8] |
| Flash Point | 59 °C (138.2 °F) | [2] |
| GHS Hazard Class | Flammable Liquid, Category 3 | |
| UN Number | UN1993 | [5] |
| Transport Hazard Class | 3 | [5] |
| Packing Group | III | [5] |
| Disposal Consideration | Treat as Hazardous Waste | [4][5] |
Under EPA regulations, an aqueous solution with a flashpoint below 140°F (60°C) is considered an ignitable hazardous waste.[9] Given that the flashpoint of this compound is 59°C, it falls under this classification and must be managed as hazardous waste.[9] It is illegal to intentionally dilute chemical waste to circumvent disposal regulations.[10]
Step-by-Step Disposal Protocol
Disposal of this compound must be carried out in accordance with institutional guidelines and local, regional, and national hazardous waste regulations.[4][5]
-
Waste Determination: The first step is to classify the waste. As a flammable liquid with a flashpoint below 60°C, this compound is considered a D001 ignitable hazardous waste under the Resource Conservation and Recovery Act (RCRA).
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a tight-fitting lid.[7]
-
The label should clearly state "Hazardous Waste," identify the contents (this compound), and list the associated hazards (e.g., "Flammable," "Irritant").
-
-
Waste Accumulation:
-
Store the waste container at or near the point of generation in a designated satellite accumulation area.
-
Keep the container closed except when adding waste.[7]
-
Ensure the storage area is secure and away from ignition sources.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
The EHS department will transport the waste to a licensed treatment, storage, and disposal facility (TSDF) for proper management, which typically involves incineration at a permitted facility.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. 2,5-Dimethylhexan-3-ol | C8H18O | CID 89183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 19550-07-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | 19550-07-3 | TCI EUROPE N.V. [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. mtu.edu [mtu.edu]
- 8. scbt.com [scbt.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. ehs.stanford.edu [ehs.stanford.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,5-Dimethyl-3-hexanol
For Immediate Implementation: This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with 2,5-Dimethyl-3-hexanol. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing exposure risks.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause skin and eye irritation. Inhalation may also lead to respiratory irritation.[1][2] A thorough risk assessment is mandatory before commencing any work. The following table summarizes the required PPE for handling this chemical.
| Area of Protection | Personal Protective Equipment | Specifications and Use Cases |
| Hand Protection | Chemical-resistant gloves | Butyl rubber or Neoprene gloves are recommended for prolonged contact due to their high resistance to alcohols.[3][4] Nitrile gloves may be suitable for incidental splash protection but should be replaced immediately upon contact.[5][6] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must comply with EN166 standards.[3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory coat | A standard laboratory coat is required to protect street clothing. For operations with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | Required if working outside of a certified chemical fume hood or if exposure limits are likely to be exceeded. The need for respiratory protection should be determined by a formal risk assessment.[3] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to prevent accidents and ensure the integrity of the chemical.
Handling Procedures
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ignition Sources: This chemical is flammable.[3][4][7][8] Keep it away from all sources of ignition, including open flames, hot plates, and sparking equipment.[3][9] Use only non-sparking tools when opening or handling containers.[3][8]
-
Grounding: To prevent the buildup of static electricity, which can ignite flammable vapors, ensure that containers are properly grounded and bonded during transfer.[8]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.
Storage Plan
-
Container: Keep the container tightly closed when not in use.[3][4][8]
-
Location: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[3][10]
-
Incompatibilities: Store separately from incompatible materials such as oxidizing agents.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Identification: this compound is considered a flammable hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Disposal: Dispose of the chemical waste through an approved hazardous waste disposal facility.[3][11] Do not pour down the drain.[11] All local, state, and federal regulations for hazardous waste disposal must be followed.
Experimental Protocols: Spill and Exposure Management
Spill Response Protocol
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Ventilate: Increase ventilation to the area, if safe to do so.
-
Contain: For small spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.
-
Collect: Using non-sparking tools, collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Exposure Response Protocol
-
Skin Contact: Immediately remove all contaminated clothing.[3][8] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. columbiastate.edu [columbiastate.edu]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 9. cdn.mscdirect.com [cdn.mscdirect.com]
- 10. ca.pipglobal.com [ca.pipglobal.com]
- 11. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
